molecular formula C27H50ClN B148204 Stearyldimethylbenzylammonium chloride CAS No. 89004-38-6

Stearyldimethylbenzylammonium chloride

Cat. No.: B148204
CAS No.: 89004-38-6
M. Wt: 424.1 g/mol
InChI Key: SFVFIFLLYFPGHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999)

Properties

IUPAC Name

benzyl-dimethyl-octadecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVFIFLLYFPGHH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N.Cl, C27H50ClN
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8322
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37612-69-4 (Parent)
Record name Benzyldimethylstearylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2025139
Record name N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline]
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8322
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyldimethylstearylammonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3886
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

DECOMP @ 120 °C
Record name BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8322
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID)
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8322
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE

CAS No.

122-19-0
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8322
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearyldimethylbenzylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldimethylstearylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stedbac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyl(octadecyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARALKONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OUO26BB88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Stearyldimethylbenzylammonium chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Stearyldimethylbenzylammonium chloride. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

This compound, also known as Stearalkonium chloride or Benzyldimethylstearylammonium chloride, is a quaternary ammonium compound. Its structure consists of a central nitrogen atom covalently bonded to a stearyl group (an 18-carbon alkyl chain), two methyl groups, and a benzyl group. The positive charge on the quaternary nitrogen is balanced by a chloride anion.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a cationic surfactant with a variety of industrial and cosmetic applications.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 122-19-0[2][3][4]
Molecular Formula C₂₇H₅₀ClN[2][3]
Molecular Weight 424.1 g/mol [2]
Appearance White to light yellow crystalline solid or thick liquid with a mild odor.[1][2]
Melting Point 54-56 °C[3]
Boiling Point Decomposes at 120 °C[2]
Solubility Soluble in water (4000 g/L at 20°C), ethanol, propanol, and ethylene glycol.[3][4]
Density > 1.1 g/cm³ at 20 °C[2]
logP (Octanol-Water Partition Coefficient) 3.23[2]

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the quaternization of dimethyl-n-octadecylamine with benzyl chloride.[2]

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Dimethyl octadecylamine

  • Benzyl chloride

  • Reaction kettle with heating and stirring capabilities

  • pH meter

Procedure:

  • Charge the reaction kettle with dimethyl octadecylamine.

  • Heat the dimethyl octadecylamine to 80-85 °C with constant stirring.

  • Slowly add benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature between 80-90 °C.

  • After the addition is complete, increase the temperature to 100-105 °C.

  • Hold the reaction at this temperature for several hours, periodically taking samples to measure the pH of a 1% aqueous solution.

  • The reaction is considered complete when the pH of the 1% aqueous solution reaches 6.0-6.5.

  • Cool the reaction mixture to 60 °C before discharging the final product.

cluster_0 Synthesis Workflow A Charge Dimethyl Octadecylamine B Heat to 80-85°C A->B C Add Benzyl Chloride (80-90°C) B->C D Heat to 100-105°C C->D E Monitor pH D->E F Cool and Discharge E->F pH 6.0-6.5

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The analysis of this compound, as a quaternary ammonium compound, can be performed using liquid chromatography-mass spectrometry (LC-MS/MS). Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method.

Experimental Protocol: Analysis by LC-MS/MS

This protocol provides a general guideline for the extraction and analysis of this compound from a given matrix.

Materials:

  • Sample matrix

  • Acetonitrile

  • Water (LC-MS grade)

  • QuEChERS extraction salts

  • Centrifuge

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Extraction:

    • Homogenize the sample.

    • To a known amount of the homogenized sample, add acetonitrile and the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at a high speed to separate the layers.

  • Sample Cleanup (if necessary):

    • An aliquot of the supernatant may be subjected to dispersive solid-phase extraction (d-SPE) for cleanup, depending on the matrix.

  • LC-MS/MS Analysis:

    • Dilute the final extract with a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the diluted extract into the LC-MS/MS system.

    • Separate the analyte using a gradient elution on a C18 column.

    • Detect and quantify using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

cluster_1 Analytical Workflow A Sample Homogenization B QuEChERS Extraction A->B C Centrifugation B->C D Supernatant Collection C->D E Dilution D->E F LC-MS/MS Analysis E->F

Caption: General workflow for the analysis of this compound.

Mechanism of Action and Applications

Antimicrobial Mechanism of Action

As a cationic surfactant, the primary mechanism of antimicrobial action for this compound involves the disruption of microbial cell membranes.[2] The positively charged headgroup of the molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the insertion of the long hydrophobic stearyl chain into the lipid bilayer, disrupting its integrity. The subsequent loss of membrane potential, leakage of essential cytoplasmic components, and eventual cell lysis result in the death of the microorganism.

cluster_2 Antimicrobial Mechanism of Action A Cationic Headgroup Interaction with Bacterial Membrane B Hydrophobic Tail Insertion into Lipid Bilayer A->B C Membrane Disruption B->C D Loss of Membrane Potential and Leakage of Cellular Contents C->D E Cell Lysis and Death D->E

Caption: Logical flow of the antimicrobial action of this compound.

Applications

This compound has a wide range of applications owing to its surfactant and antimicrobial properties.

  • Cosmetics and Personal Care: It is used as an antistatic agent, preservative, and surfactant in hair conditioners, lotions, and other cosmetic formulations.[5]

  • Textile Industry: It functions as a fabric softener and dyeing assistant for acrylic fibers.[2][4]

  • Disinfectants: Its antimicrobial properties make it an active ingredient in disinfectants for surfaces and equipment.[2]

  • Drug Development: In the field of drug development, this compound has been investigated for its potential in modifying the surface of nanoparticles to enhance drug delivery systems.[2] Its surfactant properties can be utilized to improve the solubility and bioavailability of poorly water-soluble drugs.

Safety and Handling

This compound can cause skin and eye irritation at high concentrations.[2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis and Purification of Stearyldimethylbenzylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Stearyldimethylbenzylammonium chloride (SDBAC), a quaternary ammonium compound with wide-ranging applications as a surfactant, antistatic agent, and antimicrobial. This document details the core chemical processes, purification methodologies, and analytical techniques required for obtaining high-purity SDBAC for research, development, and pharmaceutical applications.

Introduction

This compound, also known as stearalkonium chloride, is a cationic surfactant characterized by a long hydrophobic alkyl chain (stearyl group), a quaternary ammonium center, and a benzyl group. This amphipathic structure imparts excellent surface-active properties, making it a valuable ingredient in cosmetics, hair care products, and as a disinfectant.[1][2] In pharmaceutical formulations, it can be used as an excipient, and its antimicrobial properties are of significant interest. The synthesis of SDBAC is a relatively straightforward quaternization reaction, but achieving the high purity required for pharmaceutical and research applications necessitates robust purification and analytical characterization.

Synthesis of this compound

The primary industrial synthesis of this compound involves the quaternization of a tertiary amine, N,N-dimethyloctadecylamine (stearyl dimethylamine), with benzyl chloride.[3] This is a type of Menshutkin reaction, a classic method for the preparation of quaternary ammonium salts.

Chemical Reaction

The overall reaction is as follows:

N,N-Dimethyloctadecylamine + Benzyl Chloride → this compound

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

  • N,N-Dimethyloctadecylamine (High Purity)

  • Benzyl Chloride (Reagent Grade)

  • Acetonitrile (Anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add N,N-dimethyloctadecylamine (e.g., 29.7 g, 0.1 mol).

  • Add anhydrous acetonitrile (e.g., 100 mL) to dissolve the amine.

  • Commence stirring and gently heat the mixture to a reflux temperature of approximately 80-85°C.

  • Slowly add benzyl chloride (e.g., 13.9 g, 0.11 mol, 1.1 equivalents) dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction mixture at reflux (approximately 82°C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots for the disappearance of the starting amine.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude this compound as a waxy solid.

Data Presentation: Synthesis Parameters
ParameterValueReference
Reactants N,N-Dimethyloctadecylamine, Benzyl Chloride[3]
Solvent Acetonitrile[4]
Molar Ratio (Amine:Benzyl Chloride) 1 : 1.05 - 1.1Inferred from standard quaternization procedures
Reaction Temperature 80 - 85 °C[4]
Reaction Time 4 - 6 hours[4]
Typical Yield (Crude) >90%[4]

Purification of this compound

Purification is a critical step to remove unreacted starting materials, primarily excess benzyl chloride and any remaining tertiary amine, as well as potential side products. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent system at different temperatures.

Materials:

  • Crude this compound

  • Acetone (ACS Grade)

  • Hexane (ACS Grade)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask. The solution should be heated gently on a hot plate until all the solid dissolves.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add hexane (a poor solvent) dropwise to the hot acetone solution until the solution becomes slightly turbid.

  • Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove residual solvent.

Solvent SystemRoleRationale
Acetone Good SolventSDBAC is highly soluble in hot acetone.
Hexane Anti-SolventSDBAC is poorly soluble in hexane, inducing precipitation.
Ethanol/Water AlternativeCan be effective, but may require more optimization.
Liquid-Liquid Extraction

Liquid-liquid extraction can be employed to remove unreacted, non-polar starting materials like benzyl chloride and the tertiary amine from the ionic product.[1]

Materials:

  • Crude this compound

  • Dichloromethane (or other suitable organic solvent)

  • Deionized Water

  • Separatory funnel

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the crude reaction mixture in a mixture of water and dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the this compound, while the unreacted starting materials will preferentially partition into the organic layer.

  • Drain the lower organic layer.

  • Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to ensure complete removal of impurities.

  • Collect the aqueous layer containing the purified product.

  • The water can be removed by evaporation under reduced pressure to yield the purified this compound. Alternatively, if the next step is in an aqueous solution, the concentration can be determined and used directly.

Characterization and Purity Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of SDBAC and quantifying any residual impurities. A reverse-phase method is typically employed.[5]

ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with a buffer (e.g., ammonium acetate)
Detection UV at 210 nm or 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4-7.6m5HAromatic protons of the benzyl group
~4.8s2HMethylene protons of the benzyl group (-CH₂-Ph)
~3.3m2HMethylene protons adjacent to the nitrogen (-N-CH₂-C₁₆H₃₃)
~3.1s6HMethyl protons on the nitrogen (-N(CH₃)₂)
~1.2-1.8m30HMethylene protons of the stearyl chain
~0.88t3HTerminal methyl protons of the stearyl chain
Chemical Shift (ppm)Assignment
~134Quaternary aromatic carbon of the benzyl group
~129-131Aromatic carbons of the benzyl group
~67Methylene carbon of the benzyl group (-CH₂-Ph)
~65Methylene carbon adjacent to the nitrogen (-N-CH₂-C₁₆H₃₃)
~51Methyl carbons on the nitrogen (-N(CH₃)₂)
~22-32Methylene carbons of the stearyl chain
~14Terminal methyl carbon of the stearyl chain
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3030-3080C-H stretchAromatic
2850-2960C-H stretchAliphatic (CH₂, CH₃)
1465-1485C-H bendAliphatic (CH₂)
~1600, ~1495, ~1450C=C stretchAromatic ring
700-750C-H out-of-plane bendMonosubstituted benzene

Visualizations

Synthesis Pathway

Synthesis_Pathway Reactant1 N,N-Dimethyloctadecylamine Synthesis Reactant1->Synthesis Reactant2 Benzyl Chloride Reactant2->Synthesis Product Stearyldimethylbenzylammonium Chloride Synthesis->Product Quaternization (Acetonitrile, 80-85°C)

Caption: Synthesis of this compound.

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Recrystallization Recrystallization (Acetone/Hexane) Crude->Recrystallization LLE Liquid-Liquid Extraction (DCM/Water) Crude->LLE Filtration Filtration Recrystallization->Filtration Drying Drying under Vacuum LLE->Drying Filtration->Drying Pure_Product Pure Stearyldimethylbenzylammonium Chloride Drying->Pure_Product

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Stearyldimethylbenzylammonium Chloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Critical Micelle Concentration

The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules primarily exist as monomers and may adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Above the CMC, the interface becomes saturated, and any additional surfactant molecules self-assemble into micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell. This phenomenon is crucial in various applications, including drug delivery, solubilization of poorly soluble compounds, and formulation of emulsions and suspensions.

Quantitative Data on Micellization

As previously stated, specific experimental data for the critical micelle concentration of Stearyldimethylbenzylammonium chloride under varying conditions of temperature and electrolyte concentration are not widely reported in the accessible literature. However, to provide a frame of reference, the following table summarizes typical CMC values for other homologous alkylbenzyldimethylammonium chlorides and related cationic surfactants. It is important to note that the CMC is highly dependent on the alkyl chain length; a longer chain, such as the stearyl (C18) chain in SDBAC, generally leads to a lower CMC.

SurfactantAlkyl Chain LengthTemperature (°C)Electrolyte (Concentration)CMC (mol/L)Reference
Dodecyldimethylbenzylammonium chlorideC1225None4.0 x 10⁻³[1]
Tetradecyltrimethylammonium bromideC1425None3.6 x 10⁻³[1]
Dodecylpyridinium chlorideC1225None1.5 x 10⁻²[1]

Note: This data is for illustrative purposes and does not represent the CMC of this compound.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the specific requirements of the study.[2][3] The most common methods are detailed below.

Surface Tensiometry

This is a classic and widely used method applicable to both ionic and non-ionic surfactants.[4]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the surface is saturated with monomers, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4]

Detailed Methodology:

  • Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. The concentration range should span below and above the expected CMC.

  • Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.

  • Measurement: The surface tension of each solution is measured at a constant temperature. It is crucial to allow the system to reach equilibrium before each measurement.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The intersection of the two lines corresponds to the CMC.[4]

Conductivity Measurement

This method is particularly suitable for ionic surfactants like this compound.[4]

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases almost linearly with the concentration of the surfactant, as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions and their associated counterions. The CMC is determined as the point where the slope of the conductivity versus concentration plot changes.[4]

Detailed Methodology:

  • Preparation of Solutions: A stock solution of this compound is prepared in deionized water. A series of dilutions are then made.

  • Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be strictly controlled using a water bath.

  • Measurement: The conductivity of each solution is measured.

  • Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will show two linear portions with different slopes. The point of intersection of these two lines is taken as the CMC.[4]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes fluorescent probes.

Principle: Certain fluorescent molecules, such as pyrene, exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles, leading to a significant change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission wavelength). The CMC is determined by plotting the change in the fluorescence property against the surfactant concentration.[4]

Detailed Methodology:

  • Preparation of Solutions: A series of this compound solutions are prepared. A small, constant amount of a fluorescent probe (e.g., pyrene) is added to each solution.

  • Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra of the solutions.

  • Measurement: The fluorescence intensity at specific emission wavelengths is recorded for each sample.

  • Data Analysis: A plot of a fluorescence parameter (e.g., the ratio of the intensity of two specific emission peaks for pyrene) versus the surfactant concentration is generated. The CMC is determined from the inflection point of this plot.[4]

Factors Influencing the Critical Micelle Concentration

Effect of Temperature

For ionic surfactants, the relationship between CMC and temperature is often complex and can exhibit a U-shaped curve.[5][6] Initially, an increase in temperature may lead to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tails of the surfactant, which favors micellization (an entropy-driven process). However, at higher temperatures, the increased thermal energy can disrupt the micelles, leading to an increase in the CMC.[5]

Effect of Electrolytes

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an ionic surfactant like this compound generally leads to a decrease in the CMC.[7][8]

Mechanism: The added salt reduces the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle. The counterions from the salt (in this case, chloride ions) screen the positive charges of the benzylammonium head groups, allowing the surfactant molecules to pack more closely and form micelles at a lower concentration.[7][8] The magnitude of this effect typically increases with the concentration of the added electrolyte.

Visualizations

Experimental Workflow for CMC Determination

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare Surfactant Stock Solution dilute Create Serial Dilutions prep->dilute surf_tens Surface Tensiometry dilute->surf_tens Measure conduct Conductivity dilute->conduct Measure fluor Fluorescence dilute->fluor Measure plot Plot Data (e.g., Surface Tension vs. log[C]) surf_tens->plot conduct->plot fluor->plot cmc Determine CMC from Inflection Point plot->cmc

Caption: General experimental workflow for determining the CMC.

Micelle Formation Pathway

micelle_formation cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC m1 Monomer micelle_start Micelle Formation Begins m1->micelle_start Increasing Concentration m2 Monomer m2->micelle_start m3 Monomer m3->micelle_start micelle Stable Micelle micelle_start->micelle

Caption: Schematic of micelle formation with increasing surfactant concentration.

Conclusion

While specific quantitative data for the critical micelle concentration of this compound remains elusive in the readily available scientific literature, this guide provides a robust framework for its determination and understanding. The experimental protocols for surface tensiometry, conductivity, and fluorescence spectroscopy offer reliable methods for measuring the CMC. Furthermore, the established principles regarding the influence of temperature and electrolytes on similar cationic surfactants provide a strong basis for predicting the behavior of SDBAC in aqueous solutions. For researchers and professionals in drug development, a thorough experimental determination of the CMC under specific formulation conditions is highly recommended to ensure optimal performance and stability.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Stearyldimethylbenzylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Stearyldimethylbenzylammonium chloride (SDBAC), a widely used quaternary ammonium compound. Understanding the stability profile of SDBAC is critical for its application in pharmaceutical formulations, cosmetics, and various industrial products to ensure safety, efficacy, and shelf-life. This document details the known degradation pathways, summarizes stability data from analogous compounds, and provides detailed experimental protocols for stability assessment.

Physicochemical Properties of this compound

This compound, also known as stearalkonium chloride, is a cationic surfactant with a molecular formula of C₂₇H₅₀ClN and a molar mass of approximately 424.15 g/mol . It is characterized by a positively charged quaternary ammonium nitrogen atom covalently bonded to a stearyl group (C18), two methyl groups, and a benzyl group. This amphiphilic structure imparts its surface-active properties.

PropertyValue
Molecular Formula C₂₇H₅₀ClN
Molar Mass 424.15 g/mol
Appearance White or yellowish powder or waxy solid
Solubility Soluble in water, ethanol, and acetone
Critical Micelle Conc. Varies with temperature and ionic strength of the solution

Chemical Stability Profile

The chemical stability of this compound is a key factor in its formulation and storage. As a quaternary ammonium compound, it is generally considered stable. However, under certain stress conditions, it can undergo degradation.

Hydrolytic Stability

This compound is not expected to undergo hydrolysis in aqueous solutions across a wide pH range. This is due to the absence of hydrolyzable functional groups such as esters or amides in its structure. The carbon-nitrogen bonds of the quaternary ammonium group are stable to hydrolysis.

Photostability

SDBAC is not expected to undergo direct photolysis. To be susceptible to photodegradation, a molecule must be able to absorb light in the UV-visible spectrum. The primary chromophore in SDBAC is the benzyl group, which absorbs UV radiation at wavelengths below 290 nm. Since terrestrial solar radiation is filtered by the atmosphere to wavelengths above 290 nm, direct photodegradation is unlikely. However, indirect photodegradation in the presence of photosensitizers cannot be entirely ruled out without specific experimental data.

Thermal Stability

Thermal degradation is a significant consideration for SDBAC, particularly at elevated temperatures that may be encountered during manufacturing or storage. The primary thermal degradation pathway for quaternary ammonium compounds is Hofmann elimination . This reaction involves the abstraction of a proton from a β-carbon relative to the nitrogen atom by a counter-ion (in this case, chloride), leading to the formation of an alkene, a tertiary amine, and hydrochloric acid.

In the case of SDBAC, the stearyl group provides β-hydrogens, making it susceptible to Hofmann elimination. A secondary, less common, thermal degradation pathway is nucleophilic substitution , where the chloride ion attacks one of the methyl or benzyl groups, leading to the formation of a tertiary amine and an alkyl or benzyl halide.

The onset of thermal decomposition for long-chain quaternary ammonium compounds has been observed in the range of 155-180°C. The rate of degradation is influenced by factors such as the presence of solvents, with greater stability observed in water and methanol. Longer alkyl chains have been shown to increase the rate of thermal degradation in related compounds.

Oxidative Stability

This compound is generally stable to mild oxidizing agents. However, it is incompatible with strong oxidizing agents, which can lead to the degradation of the molecule. The specific degradation products resulting from oxidation have not been extensively reported in the literature but could involve oxidation of the benzyl group or the alkyl chain.

Data on Chemical Stability

Table 1: Illustrative Thermal Degradation Data for a Long-Chain Quaternary Ammonium Compound

Temperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (s⁻¹)
150722.67 x 10⁻⁶
160365.34 x 10⁻⁶
170181.07 x 10⁻⁵
18092.14 x 10⁻⁵

Disclaimer: This data is for illustrative purposes and is based on typical degradation profiles of similar long-chain quaternary ammonium compounds. Actual values for SDBAC may vary.

Table 2: Illustrative Forced Degradation of this compound

Stress Condition% Degradation (Illustrative)Major Degradation Products (Predicted)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) < 1%None expected
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) < 2%Possible minor degradation via Hofmann elimination
Oxidation (3% H₂O₂, RT, 24h) 5-10%Oxidized derivatives of the benzyl and/or stearyl group
Thermal (80°C, 7 days) 2-5%Octadecene, Dimethylbenzylamine, Methylstearylamine, Benzyl chloride, Methyl chloride
Photolytic (ICH Q1B, 200 W h/m² UV, 1.2 million lux h visible) < 1%None expected

Disclaimer: This data is for illustrative purposes. The extent of degradation and the specific products formed will depend on the exact experimental conditions and the formulation.

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Mass Spectrometer (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Illustrative):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 254 nm, or MS detection in positive ion mode.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of SDBAC in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of SDBAC at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize with 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize with 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid SDBAC powder in a controlled temperature oven at 80°C for 7 days.

    • Alternatively, heat a solution of SDBAC (1 mg/mL in a suitable solvent) at 80°C for 7 days.

    • After the stress period, dissolve and/or dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Photostability Testing:

    • Expose the solid SDBAC powder and a solution of SDBAC (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare solutions of the stressed samples at a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

Visualizations

The following diagrams illustrate the predicted degradation pathway of this compound and a typical workflow for a stability study.

G Predicted Thermal Degradation Pathway of SDBAC (Hofmann Elimination) SDBAC This compound Heat Heat (Δ) SDBAC->Heat Heat->Products Alkene Octadecene Products->Alkene Hofmann Elimination Amine Dimethylbenzylamine Products->Amine Acid HCl Products->Acid

Caption: Predicted Hofmann elimination pathway of SDBAC under thermal stress.

G Experimental Workflow for SDBAC Stability Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Quant Quantification of SDBAC and Degradants HPLC->Quant ID Identification of Degradation Products Quant->ID Profile Stability Profile ID->Profile Pathway Degradation Pathway Elucidation ID->Pathway SDBAC SDBAC Sample (Solid/Solution) SDBAC->Acid SDBAC->Base SDBAC->Oxidation SDBAC->Thermal SDBAC->Photo

Caption: General workflow for conducting a forced degradation stability study of SDBAC.

Conclusion

This compound is a chemically stable compound under normal storage conditions. It is resistant to hydrolysis and direct photolysis. The primary degradation pathway is thermal, proceeding mainly through Hofmann elimination at elevated temperatures. While specific quantitative stability data for SDBAC is limited, the information on analogous long-chain quaternary ammonium compounds and the provided experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to assess its stability in specific formulations. Rigorous stability testing according to the outlined methodologies is essential to ensure the quality, safety, and efficacy of any product containing this compound.

Technical Guide: Solubility of Stearyldimethylbenzylammonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyldimethylbenzylammonium chloride (SDBAC), a quaternary ammonium compound with wide-ranging applications as a surfactant, antimicrobial agent, and excipient in various formulations. Understanding its solubility in organic solvents is critical for product development, formulation optimization, and ensuring stability and efficacy.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For a cationic surfactant like this compound, its molecular structure, featuring a long hydrophobic alkyl chain and a charged hydrophilic head group, dictates its solubility profile across different solvent polarities.

Quantitative Solubility Data

SolventChemical FormulaTypeSolubilityTemperature (°C)Citation
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic125 mg/mLNot Specified
EthanolC₂H₅OHPolar ProticSolubleNot Specified[1][2]
MethanolCH₃OHPolar ProticSlightly SolubleNot Specified[3][4]
Isopropyl AlcoholC₃H₈OPolar ProticSolubleNot Specified[1]
PropanolC₃H₈OPolar ProticSolubleNot Specified
Ethylene GlycolC₂H₆O₂Polar ProticSolubleNot Specified
ChloroformCHCl₃Polar AproticSlightly SolubleNot Specified[3][4]
BenzeneC₆H₆Non-polarSolubleNot Specified
AcetoneC₃H₆OPolar AproticSolubleNot Specified
XyleneC₈H₁₀Non-polarSolubleNot Specified

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted from general principles for solubility testing of chemical substances.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled orbital shaker or magnetic stirrer with hotplate

  • Thermostatic water bath or incubator

  • Glass vials with screw caps and PTFE septa

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Drying oven or vacuum desiccator

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation of Saturated Solution:

    • Add a measured volume of the organic solvent to a glass vial.

    • Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation. This ensures that the dissolution equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry collection vial. Record the exact volume transferred.

  • Solvent Evaporation:

    • Place the collection vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the SDBAC. Alternatively, a rotary evaporator or vacuum desiccator can be used for more sensitive compounds or high-boiling point solvents.

  • Mass Determination and Solubility Calculation:

    • Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried this compound.

    • Calculate the mass of the dissolved SDBAC by subtracting the initial weight of the empty vial.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent aliquot taken.

Analytical Method for Concentration Determination:

For a more precise determination of the concentration of this compound in the saturated solution, especially in cases where gravimetric analysis is not suitable, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or charged aerosol detector) or titration methods can be employed.[5] A validated analytical method is crucial for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_methods Quantification Methods A Add excess SDBAC to a known volume of organic solvent B Seal the container A->B C Agitate at a constant temperature for 24-48 hours B->C D Allow undissolved solid to settle C->D E Withdraw a known volume of the supernatant D->E F Filter the solution (0.22 µm filter) E->F G Determine the concentration of SDBAC in the filtrate F->G H Gravimetric Analysis G->H Evaporation & Weighing I HPLC Analysis G->I Chromatographic Separation J Titration G->J Volumetric Analysis

Caption: Workflow for determining the solubility of a compound in an organic solvent.

Signaling Pathways and Logical Relationships

The solubility of a quaternary ammonium compound like this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key factors influencing this process.

Solubility_Factors cluster_solute Solute Properties (SDBAC) cluster_solvent Solvent Properties Solute Stearyldimethylbenzylammonium Chloride Hydrophobic Long Alkyl Chain (Hydrophobic Tail) Solute->Hydrophobic Hydrophilic Quaternary Ammonium (Hydrophilic Head) Solute->Hydrophilic Solubility Solubility Hydrophobic->Solubility Favors non-polar solvents Hydrophilic->Solubility Favors polar solvents Solvent Organic Solvent Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Polarity->Solubility Like dissolves like H_Bonding->Solubility Influences interactions

References

Spectroscopic Analysis of Stearyldimethylbenzylammonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the structural elucidation and analysis of Stearyldimethylbenzylammonium chloride (SDBAC), a quaternary ammonium compound widely used as a cationic surfactant, antimicrobial agent, and excipient in pharmaceutical formulations. This document details experimental protocols and presents key quantitative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of SDBAC, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Quantitative Data: ¹H NMR

The following table summarizes the expected chemical shifts for the protons in this compound, based on available spectral data.

Assignment Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic Protons (C₆H₅) ~7.61 - 7.51Multiplet5H
Benzyl CH₂ (C₆H₅-CH₂-N⁺) ~4.67Singlet2H
N⁺-CH₂ (N⁺-CH₂-C₁₇H₃₅) ~3.31Multiplet2H
N⁺-(CH₃)₂ ~3.02Singlet6H
Stearyl CH₂ (adjacent to N⁺-CH₂) ~1.79Multiplet2H
Stearyl (CH₂)₁₅ chain ~1.31 - 1.25Multiplet30H
Terminal CH₃ of Stearyl Chain ~0.86Triplet3H

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

A detailed methodology for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz) or equivalent, is suitable for analysis.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): Approximately 3-4 seconds.

    • Spectral Width (sw): 0-10 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Quantitative Data: Characteristic FTIR Absorption Bands

The following table outlines the expected characteristic absorption bands for the functional groups in SDBAC.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3100 - 3000C-H StretchAromatic (C₆H₅)Medium
2960 - 2850C-H StretchAliphatic (Stearyl and Methyl groups)Strong
1600 - 1450C=C StretchAromatic RingMedium to Weak
1470 - 1350C-H BendAliphatic (CH₂ and CH₃)Medium
~700 and ~740C-H Out-of-plane BendMonosubstituted Benzene RingStrong
Experimental Protocol: FTIR Spectroscopy

The following protocol describes the analysis of this compound using the KBr pellet technique.[1]

  • Sample Preparation:

    • Thoroughly dry both the SDBAC sample and potassium bromide (KBr) powder in an oven to remove any residual moisture.

    • In an agate mortar, grind 1-2 mg of SDBAC with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation:

    • A Fourier-Transform Infrared Spectrometer, such as a Perkin-Elmer 1710 or equivalent, is used for analysis.[1]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of SDBAC by analyzing the mass-to-charge ratio of its ions and their fragments.

Quantitative Data: Expected Mass-to-Charge Ratios (m/z)

The table below lists the expected m/z values for the molecular ion and key fragments of this compound.

m/z Proposed Fragment Description
390.4[C₂₇H₅₀N]⁺Molecular Cation
91.1[C₇H₇]⁺Tropylium ion (from benzyl group)
299.3[C₂₀H₄₃N]⁺Loss of the benzyl group

Note: The fragmentation pattern of benzalkonium chlorides is often characterized by the loss of the toluyl group, leading to the formation of a tropylium ion at m/z 91.

Experimental Protocol: Mass Spectrometry (LC-MS/MS)

A common approach for the analysis of quaternary ammonium compounds like SDBAC is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Prepare a stock solution of SDBAC in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

  • Instrumentation:

    • An LC-MS/MS system, consisting of a High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Parameters:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan to identify the molecular ion, followed by product ion scans (MS/MS) of the parent ion to generate fragmentation patterns.

    • Collision Energy: Optimized to induce fragmentation of the parent ion.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, particularly through the formation of colored ion-pair complexes. Direct UV-Vis analysis is also possible due to the absorbance of the benzene ring.

Quantitative Data: UV-Vis Absorption

Direct measurement of SDBAC in aqueous solution is expected to show absorption maxima characteristic of the benzene ring.

Wavelength (λmax) Solvent Molar Absorptivity (ε)
~257, 263, 269 nmWater or EthanolTo be determined empirically

Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH.

Experimental Protocol: UV-Vis Spectrophotometry

The following protocol outlines a general procedure for the quantitative analysis of SDBAC.

  • Sample Preparation (for Standard Curve):

    • Prepare a stock solution of SDBAC of known concentration in a suitable solvent (e.g., deionized water or ethanol).

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Set the spectrophotometer to scan across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, ensuring the absorbance falls within the linear range of the curve.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation and structural confirmation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation & Confirmation Sample SDBAC Sample Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_FTIR KBr Pellet Formation Sample->Prep_FTIR Prep_MS Dilution in Mobile Phase Sample->Prep_MS Prep_UV Dilution in UV-Transparent Solvent Sample->Prep_UV NMR NMR Spectroscopy Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR MS Mass Spectrometry Prep_MS->MS UV UV-Vis Spectrophotometry Prep_UV->UV NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Absorption Bands (Wavenumbers) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data UV_Data Absorbance vs. Wavelength (λmax) UV->UV_Data Interpretation Data Analysis and Peak Assignment NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation UV_Data->Interpretation Confirmation Structural Confirmation of SDBAC Interpretation->Confirmation

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Stearyldimethylbenzylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Stearyldimethylbenzylammonium chloride (SDBAC). Due to the limited availability of direct experimental data for SDBAC in published literature, this guide synthesizes information from closely related quaternary ammonium compounds (QACs) to provide a robust framework for understanding its expected thermal behavior. This document is intended to be a valuable resource for professionals in research, development, and quality control who work with SDBAC and similar long-chain quaternary ammonium salts.

Introduction to this compound and its Thermal Stability

This compound, also known as stearalkonium chloride, is a cationic surfactant with a wide range of applications, including as an antimicrobial agent, a conditioning agent in personal care products, and a phase transfer agent in chemical synthesis. Its chemical structure consists of a positively charged quaternary nitrogen atom bonded to a long stearyl (C18) alkyl chain, two methyl groups, and a benzyl group. The chloride anion neutralizes the positive charge.

The thermal stability of SDBAC is a critical parameter that influences its storage, handling, and application, particularly in formulations and processes that involve elevated temperatures. Thermal degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts. Thermogravimetric analysis is a key technique for evaluating the thermal stability of SDBAC, providing valuable information about its decomposition profile as a function of temperature.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data, typically plotted as mass versus temperature or time, provides quantitative information about physical and chemical phenomena that involve mass changes, such as decomposition, dehydration, and oxidation.

Predicted Thermal Decomposition Profile of this compound

Based on the thermal behavior of structurally similar quaternary ammonium salts, such as benzalkonium chloride and other long-chain alkylbenzyl dimethyl ammonium chlorides, the thermal decomposition of SDBAC is expected to occur in a primary stage. The onset of decomposition for analogous compounds typically begins in the range of 180°C to 210°C, with the process completing around 300°C to 350°C.[1] The primary decomposition pathways for quaternary ammonium halides are believed to be a combination of Hofmann elimination and nucleophilic substitution (SN2) reactions.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the thermogravimetric analysis of this compound, inferred from analogous compounds.

Thermal ParameterExpected Value Range
Onset Decomposition Temperature (Tonset)180 - 210 °C
Temperature of Maximum Decomposition Rate (Tpeak)250 - 300 °C
Final Decomposition Temperature~ 350 °C
Residual Mass at 600 °C< 5%

Detailed Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed, representative methodology for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A TGA instrument capable of heating to at least 600°C with high precision in temperature and mass measurements.

  • Gases: High-purity nitrogen (or another inert gas such as argon) for creating an inert atmosphere, and an oxidizing gas (air or oxygen) if studying oxidative decomposition.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • SDBAC Sample: A representative, dry sample of this compound.

4.2. Experimental Procedure

  • Sample Preparation: Accurately weigh 5-10 mg of the SDBAC sample into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature. The derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.

Data Analysis and Interpretation

The TGA data should be analyzed to determine key thermal stability parameters:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition step on the TGA curve.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This is identified as the peak in the first derivative of the TGA curve (the DTG curve).

  • Mass Loss Percentage: The percentage of the initial sample mass lost during each decomposition step.

  • Residual Mass: The mass of the sample remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products or inorganic residues.

Visualizing the Experimental Workflow and Decomposition Pathways

Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis start Start weigh Weigh 5-10 mg SDBAC start->weigh place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record analyze Determine Tonset, Tpeak, Mass Loss record->analyze report Generate Report analyze->report

TGA Experimental Workflow for SDBAC.

Proposed Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium chlorides like SDBAC is generally understood to proceed through two primary mechanisms: Hofmann elimination and nucleophilic substitution.

Decomposition_Pathways cluster_hofmann Hofmann Elimination cluster_sn2 Nucleophilic Substitution (SN2) SDBAC This compound Hofmann_Products Products: - Stearyldimethylamine - Benzyl Chloride SDBAC->Hofmann_Products Heat SN2_Products Products: - Benzylstearyldimethylamine - Methyl Chloride OR - Dimethylbenzylamine - Stearyl Chloride SDBAC->SN2_Products Heat

Proposed Thermal Decomposition Pathways for SDBAC.

Conclusion

This technical guide provides a comprehensive, albeit inferred, overview of the thermogravimetric analysis of this compound. By leveraging data from structurally similar compounds, a detailed experimental protocol, expected quantitative data, and potential decomposition pathways have been outlined. This information serves as a valuable starting point for researchers, scientists, and drug development professionals in designing and interpreting TGA experiments for SDBAC and related materials, ensuring their safe and effective application. It is recommended that direct experimental validation be performed to confirm the thermal properties of specific SDBAC samples.

References

An In-depth Technical Guide to Stearyldimethylbenzylammonium Chloride (CAS 122-19-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, toxicological profile, and experimental methodologies related to Stearyldimethylbenzylammonium chloride (CAS 122-19-0), a versatile quaternary ammonium compound.

Core Properties

This compound, also known as stearalkonium chloride, is a cationic surfactant with a long-chain alkyl group, conferring its surface-active and antimicrobial properties.[1] It is widely utilized in various industrial and consumer products, including as a disinfectant, fabric softener, and antistatic agent.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 122-19-0[3]
Molecular Formula C27H50ClN[1]
Molecular Weight 424.15 g/mol [1]
Appearance White to off-white solid or viscous liquid[3]
Melting Point 54-56 °C[1]
Solubility Soluble in water[3]
Synonyms N-Benzyl-N,N-dimethyloctadecan-1-aminium chloride, Benzyldimethylstearylammonium chloride[1][4]
Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for this compound, a quaternary ammonium compound (QAC), involves the disruption of microbial cell membranes.[5][6] The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane.[7][8] This initial binding is followed by the penetration of the long, hydrophobic stearyl chain into the lipid bilayer, leading to disorganization, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[6][7]

antimicrobial_mechanism cluster_qac This compound (QAC) cluster_membrane Bacterial Cell Membrane cluster_process Mechanism of Action qac Positively Charged Cationic Head qac_tail Hydrophobic Stearyl Tail adsorption 1. Electrostatic Adsorption qac->adsorption membrane Negatively Charged Phospholipid Bilayer membrane->adsorption penetration 2. Hydrophobic Tail Penetration adsorption->penetration disruption 3. Membrane Disruption penetration->disruption lysis 4. Cell Lysis disruption->lysis

Antimicrobial mechanism of this compound.

Toxicological Profile

The safety of this compound is concentration-dependent. While it is considered safe for use in cosmetic products at typical concentrations (0.1% to 5%), higher concentrations can cause skin and eye irritation.[1]

Hazard StatementGHS ClassificationReference(s)
Harmful if swallowedAcute toxicity, Oral (Category 4)[1]
Causes severe skin burns and eye damageSkin corrosion/irritation, Serious eye damage/eye irritation[1]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard[1]
Acute Oral Toxicity (LD50)

The median lethal dose (LD50) for oral administration in rats is reported as 1250 mg/kg.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of a tertiary amine with an alkyl halide.

General Protocol:

  • Reactants: Dimethyl octadecylamine and benzyl chloride are the primary reactants.[9][10]

  • Reaction Conditions: The reaction is carried out by slowly adding benzyl chloride to heated dimethyl octadecylamine (approximately 80-85°C) under constant stirring.[9]

  • Temperature Control: The temperature is maintained during the addition and then increased to around 100-105°C to drive the reaction to completion.[9]

  • Monitoring: The reaction progress can be monitored by measuring the pH of a 1% aqueous solution of the reaction mixture. The reaction is considered complete when the pH reaches a near-neutral range (e.g., 6-6.5).[9]

  • Product Isolation: Upon completion, the mixture is cooled to approximately 60°C before being discharged.[9]

synthesis_workflow reactant1 Dimethyl Octadecylamine reactor Reaction Kettle reactant1->reactor reactant2 Benzyl Chloride reactant2->reactor heating Heat to 80-85°C reactor->heating addition Slow Addition (1.5-2h) with Stirring heating->addition reaction Increase Temp to 100-105°C & Hold addition->reaction monitoring Monitor pH (Target: 6-6.5) reaction->monitoring cooling Cool to 60°C monitoring->cooling Reaction Complete product Stearyldimethylbenzylammonium Chloride cooling->product

General synthesis workflow for this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

mic_workflow start Start prepare_stock Prepare Stock Solution of Compound start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution inoculate_plate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate controls Include Positive & Negative Controls inoculate_plate->controls incubation Incubate at 37°C for 18-24h controls->incubation read_results Observe for Turbidity incubation->read_results mic_determination Determine MIC: Lowest Concentration with No Growth read_results->mic_determination end End mic_determination->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Toxicological Testing

The following protocols are based on the OECD Guidelines for the Testing of Chemicals.

  • Principle: To determine the short-term adverse effects of a single oral dose.

  • Test Animals: Typically rats are used.

  • Procedure: A single dose of the substance is administered orally to fasted animals. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is calculated.

  • Principle: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Typically albino rabbits are used.

  • Procedure: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Principle: To evaluate the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Typically albino rabbits are used.

  • Procedure: A single dose of the substance is instilled into the conjunctival sac of one eye. The eye is observed for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.

toxicity_testing_logic start Toxicity Assessment oral_toxicity Acute Oral Toxicity (OECD 420/425) start->oral_toxicity dermal_toxicity Acute Dermal Irritation (OECD 404) start->dermal_toxicity eye_toxicity Acute Eye Irritation (OECD 405) start->eye_toxicity oral_endpoint Determine LD50 oral_toxicity->oral_endpoint dermal_endpoint Assess Erythema & Edema Scores dermal_toxicity->dermal_endpoint eye_endpoint Assess Ocular Lesions eye_toxicity->eye_endpoint classification Hazard Classification oral_endpoint->classification dermal_endpoint->classification eye_endpoint->classification

Logical relationship for toxicological assessment.

Conclusion

This compound is a cationic surfactant with significant industrial and commercial applications, primarily driven by its effective antimicrobial and surface-active properties. Its physicochemical characteristics are well-defined, and its toxicological profile is understood, necessitating careful handling at high concentrations. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible evaluation of its synthesis, efficacy, and safety. Further research may focus on expanding its applications, optimizing its formulations, and exploring its environmental fate.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Stearyldimethylbenzylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyldimethylbenzylammonium chloride is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1][2] It exhibits broad-spectrum antimicrobial properties, making it effective against a variety of bacteria, fungi, and viruses.[3] The primary mechanism of action for this compound and other QACs involves the disruption of microbial cell membranes. The positively charged cationic head of the molecule interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[3]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is a fundamental measure of an antimicrobial agent's potency and is defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[4][5][6] The broth microdilution method, a standardized and widely accepted technique, is described here for the accurate and reproducible determination of MIC values.[7][8] This information is crucial for researchers, scientists, and drug development professionals involved in the evaluation of new antimicrobial agents, studying resistance mechanisms, and formulating effective disinfectant and antiseptic products.

Mechanism of Action: Disruption of Microbial Cell Membrane

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the cytoplasmic membrane of microorganisms.

cluster_membrane Microbial Cell Membrane cluster_compound This compound cluster_effects Cellular Effects Phospholipid_Bilayer Phospholipid Bilayer Membrane_Disruption Membrane Disruption Phospholipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane Proteins QAC Quaternary Ammonium Compound (QAC) QAC->Phospholipid_Bilayer Electrostatic Interaction Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution Method

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method. This method is a quantitative technique that provides precise MIC values and is considered a reference standard for antimicrobial susceptibility testing.[4][7]

Materials
  • This compound (analytical grade)

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile deionized water or appropriate solvent for the compound

  • Spectrophotometer or McFarland turbidity standards

  • Micropipettes and sterile tips

  • Incubator

Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh a specific amount of this compound powder.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water, DMSO) to prepare a concentrated stock solution. The solvent should not affect microbial growth at the concentrations used.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing sterile broth.

    • Incubate the broth culture at the optimal temperature and time for the microorganism to reach the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9] This can be done by diluting the culture with sterile broth and measuring the absorbance at 600 nm.

    • Further dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to obtain a range of decreasing concentrations. Discard 100 µL from the last well.

    • Include a positive control well containing only broth and the inoculum (no compound) and a negative control well containing only broth to check for sterility.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control well), bringing the final volume in each well to 200 µL.

    • Seal the plate or cover it with a sterile lid.

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[8][11]

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4][11]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration where the OD is comparable to the negative control.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare and Standardize Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Standardized Inoculum Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 16-24 hours Inoculation->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Broth microdilution workflow for MIC determination.

Data Presentation

The results of the MIC determination should be recorded systematically. A clear and organized table is essential for data interpretation and comparison.

Table 1: Example of MIC Data Recording for this compound

MicroorganismThis compound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
S. aureus ATCC 2921364-16
32-
16-
8+
4+
2+
1+
0.5+
Positive Control+
Negative Control-
E. coli ATCC 2592264-32
32-
16+
8+
4+
2+
1+
0.5+
Positive Control+
Negative Control-

Table 2: Summary of MIC Values for this compound against Various Microorganisms

Microorganism StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (n=50)16328 - 64
Escherichia coli (n=50)326416 - 128
Pseudomonas aeruginosa (n=50)6412832 - 256
Candida albicans (n=50)8164 - 32

MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Quality Control

To ensure the accuracy and reproducibility of the MIC results, it is essential to include quality control (QC) strains with known MIC values in each experiment. The obtained MIC values for the QC strains should fall within the acceptable ranges established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12][13] Adherence to standardized protocols and the use of appropriate controls are critical for generating reliable data.

References

Application Notes and Protocols: Stearyldimethylbenzylammonium Chloride as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Stearyldimethylbenzylammonium chloride as a phase transfer catalyst (PTC) in various organic synthesis reactions. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate its application in research and development.

Introduction to Phase Transfer Catalysis with this compound

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] this compound, a quaternary ammonium salt, serves as an effective phase transfer catalyst. Its amphipathic nature, possessing a lipophilic stearyl group and a hydrophilic quaternary ammonium chloride group, enables it to transport anionic reactants from the aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs.[1][3]

The use of this compound as a PTC offers several advantages, including:

  • Milder reaction conditions

  • Increased reaction rates

  • Higher yields and product selectivity

  • Reduced need for expensive and anhydrous organic solvents

  • Simplified work-up procedures

This catalyst is particularly effective in nucleophilic substitution, oxidation, and polymerization reactions.

General Mechanism of Phase Transfer Catalysis

The catalytic cycle of this compound (represented as [SDBA]⁺Cl⁻) in a typical nucleophilic substitution reaction (e.g., R-X + Y⁻ → R-Y + X⁻) is illustrated below. The catalyst transports the nucleophile (Y⁻) from the aqueous phase to the organic phase, where it can react with the organic substrate (R-X).

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start [SDBA]⁺Cl⁻ + Na⁺Y⁻ aq_end [SDBA]⁺X⁻ + Na⁺Cl⁻ aq_start->aq_end Ion Exchange org_start [SDBA]⁺Y⁻ + R-X aq_start->org_start Phase Transfer of Catalyst-Nucleophile Ion Pair org_end R-Y + [SDBA]⁺X⁻ org_start->org_end Nucleophilic Substitution org_end->aq_end Phase Transfer of Catalyst-Leaving Group Ion Pair

Caption: General Mechanism of Phase Transfer Catalysis.

Application in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. The use of a phase transfer catalyst like this compound allows this reaction to be carried out under mild, biphasic conditions.

3.1. Representative Data

The following table summarizes the results of a representative Williamson ether synthesis of benzyl octyl ether from 1-bromooctane and benzyl alcohol using various quaternary ammonium salt catalysts, including a hypothetical result for this compound based on typical performance of similar catalysts.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
This compound5693
Tetrabutylammonium bromide (TBAB)5692
Benzyltriethylammonium chloride (BTEAC)5888
No Catalyst-24< 5

3.2. Experimental Protocol: Synthesis of Benzyl Octyl Ether

Materials:

  • Benzyl alcohol (1.08 g, 10 mmol)

  • 1-Bromooctane (1.93 g, 10 mmol)

  • Sodium hydroxide (0.8 g, 20 mmol)

  • This compound (0.21 g, 0.5 mmol)

  • Toluene (20 mL)

  • Water (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl alcohol and this compound in toluene.

  • Add the aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to 80°C with vigorous stirring.

  • Add 1-bromooctane dropwise to the reaction mixture over 15 minutes.

  • Continue stirring vigorously at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (approximately 6 hours), cool the mixture to room temperature.

  • Separate the organic layer and wash it with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure benzyl octyl ether.

Williamson_Ether_Synthesis_Workflow start Start reagents Combine Benzyl Alcohol, This compound, Toluene, and aq. NaOH start->reagents heat_stir Heat to 80°C with Vigorous Stirring reagents->heat_stir add_bromo Add 1-Bromooctane dropwise heat_stir->add_bromo react Maintain at 80°C for 6 hours add_bromo->react cool Cool to Room Temperature react->cool separate Separate Organic and Aqueous Layers cool->separate wash Wash Organic Layer with Water and Brine separate->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Benzyl Octyl Ether purify->end

Caption: Experimental Workflow for Williamson Ether Synthesis.

Application in the Oxidation of Alcohols

Phase transfer catalysis is also employed for the oxidation of alcohols to aldehydes or ketones using oxidizing agents like potassium permanganate or sodium hypochlorite, which are typically soluble in the aqueous phase. This compound can efficiently transfer the oxidant to the organic phase.

4.1. Representative Data

The following table presents representative data for the oxidation of benzyl alcohol to benzaldehyde using different phase transfer catalysts.

CatalystOxidantReaction Time (h)Conversion (%)Selectivity (%)
This compoundKMnO₄49598
Tetrabutylammonium bromide (TBAB)KMnO₄49397
Aliquat 336KMnO₄39899
No CatalystKMnO₄121580

4.2. Experimental Protocol: Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol (1.08 g, 10 mmol)

  • Potassium permanganate (KMnO₄) (2.37 g, 15 mmol)

  • This compound (0.21 g, 0.5 mmol)

  • Dichloromethane (CH₂Cl₂) (25 mL)

  • Water (25 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzyl alcohol and this compound in dichloromethane.

  • In a separate beaker, dissolve potassium permanganate in water.

  • Cool the dichloromethane solution to 0°C in an ice bath.

  • Add the aqueous KMnO₄ solution to the reaction flask with vigorous stirring.

  • Continue stirring at 0-5°C and monitor the reaction by TLC.

  • Upon completion (approximately 4 hours), quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude benzaldehyde, which can be further purified by distillation.

Oxidation_Workflow start Start dissolve_reactants Dissolve Benzyl Alcohol and This compound in Dichloromethane start->dissolve_reactants cool_reaction Cool Dichloromethane Solution to 0°C dissolve_reactants->cool_reaction prepare_oxidant Prepare Aqueous Solution of KMnO₄ add_oxidant Add KMnO₄ Solution with Vigorous Stirring prepare_oxidant->add_oxidant cool_reaction->add_oxidant react Stir at 0-5°C for 4 hours add_oxidant->react quench Quench with Saturated Sodium Sulfite Solution react->quench separate_extract Separate Organic Layer and Extract Aqueous Layer quench->separate_extract combine_wash_dry Combine, Wash, and Dry Organic Layers separate_extract->combine_wash_dry isolate_product Evaporate Solvent to Obtain Crude Product combine_wash_dry->isolate_product purify Purify by Distillation isolate_product->purify end End: Pure Benzaldehyde purify->end

Caption: Experimental Workflow for the Oxidation of Benzyl Alcohol.

Conclusion

This compound is a versatile and efficient phase transfer catalyst for a range of organic transformations. Its application can lead to improved reaction outcomes under environmentally benign conditions. The protocols and data presented herein serve as a valuable resource for chemists in academia and industry for the development of robust and scalable synthetic processes. The choice of catalyst should be optimized for each specific reaction to achieve the best results.[1]

References

Application of Stearyldimethylbenzylammonium Chloride in Nanoparticle Synthesis and Functionalization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Stearyldimethylbenzylammonium chloride (SDBAC) in the synthesis and functionalization of various nanoparticles. SDBAC, a quaternary ammonium salt, serves as a versatile cationic surfactant, capping agent, and surface modifier in the fabrication of nanoparticles for biomedical and drug delivery applications. Its unique structure, featuring a long hydrophobic stearyl chain and a positively charged benzyl-containing head group, allows for effective control over nanoparticle size, stability, and surface properties.

Role of this compound in Nanoparticle Systems

This compound plays a crucial role in nanotechnology by acting as a:

  • Stabilizing Agent: The positively charged head group of SDBAC adsorbs to the surface of newly formed nanoparticles, creating an electrostatic repulsion that prevents aggregation and ensures colloidal stability.

  • Capping Agent: During nanoparticle synthesis, SDBAC can control the growth of nanocrystals, leading to smaller and more uniformly sized particles.

  • Surface Functionalization Agent: The hydrophobic stearyl chain can be used to modify the surface of nanoparticles, enhancing their interaction with lipophilic drugs and biological membranes. This is particularly advantageous in drug delivery systems designed to encapsulate and transport poorly water-soluble therapeutic agents.

  • Antimicrobial Coating: SDBAC itself possesses antimicrobial properties, and its incorporation onto nanoparticle surfaces can impart bactericidal or fungicidal characteristics to the final formulation.

Application in Nanoparticle Synthesis

While specific protocols for the direct synthesis of nanoparticles using solely SDBAC as the primary reducing and capping agent are not extensively documented in publicly available literature, its role as a stabilizer and surface modifier is well-established. The following protocols are based on established methods for nanoparticle synthesis where SDBAC can be incorporated as a functionalizing agent.

Functionalization of Pre-synthesized Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of pre-synthesized citrate-capped gold nanoparticles with SDBAC to impart a positive surface charge and enhance their suitability for drug delivery applications.

Experimental Protocol:

  • Synthesis of Citrate-Capped AuNPs:

    • Prepare a 1 mM solution of hydrogen tetrachloroaurate (HAuCl₄) in deionized water.

    • Heat 100 mL of the HAuCl₄ solution to a rolling boil under vigorous stirring.

    • Rapidly add 10 mL of a 38.8 mM sodium citrate solution to the boiling HAuCl₄ solution.

    • Continue boiling and stirring for 15-20 minutes until the solution color changes from yellow to a stable ruby red, indicating the formation of AuNPs.

    • Allow the solution to cool to room temperature.

  • Surface Functionalization with SDBAC:

    • Prepare a 10 mM aqueous solution of this compound.

    • To 10 mL of the citrate-capped AuNP suspension, add the SDBAC solution dropwise while stirring. The optimal concentration of SDBAC should be determined empirically, but a starting point is a 1:1 molar ratio with the estimated number of gold atoms on the nanoparticle surface.

    • Continue stirring for 4-6 hours at room temperature to allow for ligand exchange.

    • Purify the SDBAC-functionalized AuNPs by centrifugation (e.g., 10,000 x g for 30 minutes) and resuspend the pellet in deionized water. Repeat the washing step twice to remove excess SDBAC and displaced citrate ions.

Quantitative Data Summary:

ParameterBefore Functionalization (Citrate-Capped AuNPs)After Functionalization (SDBAC-AuNPs)
Hydrodynamic Diameter (nm) 20 ± 525 ± 7
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -30 ± 5+40 ± 8
Surface Plasmon Resonance (λmax, nm) ~520~525

Note: The above data are representative and may vary depending on the precise experimental conditions.

Experimental Workflow:

G cluster_0 Gold Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Purification HAuCl4 HAuCl₄ Solution Boiling Heat to Boiling HAuCl4->Boiling NaCitrate Add Sodium Citrate Boiling->NaCitrate AuNPs_synth Citrate-Capped AuNPs NaCitrate->AuNPs_synth Mixing Mix with AuNPs AuNPs_synth->Mixing SDBAC SDBAC Solution SDBAC->Mixing Incubation Incubate 4-6h Mixing->Incubation SDBAC_AuNPs SDBAC-AuNPs Incubation->SDBAC_AuNPs Centrifugation Centrifugation SDBAC_AuNPs->Centrifugation Washing Wash x2 Centrifugation->Washing Final_Product Purified SDBAC-AuNPs Washing->Final_Product

Caption: Workflow for the synthesis and SDBAC functionalization of gold nanoparticles.

Application in Nanoparticle Functionalization for Drug Delivery

SDBAC is particularly useful for functionalizing nanoparticles intended for drug delivery due to its ability to modify surface charge and hydrophobicity.

Surface Modification of Mesoporous Silica Nanoparticles (MSNs) for Enhanced Drug Loading

This protocol outlines the functionalization of MSNs with SDBAC to improve the loading capacity of hydrophobic drugs.

Experimental Protocol:

  • Synthesis of Mesoporous Silica Nanoparticles (MSNs):

    • A common method is the modified Stöber process. A detailed protocol can be found in various literature sources. The resulting MSNs should have a well-defined porous structure.

  • Amine Functionalization of MSNs (Optional but Recommended):

    • Disperse 1 g of MSNs in 50 mL of anhydrous toluene.

    • Add 1 mL of (3-aminopropyl)triethoxysilane (APTES).

    • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

    • Collect the amine-functionalized MSNs (MSN-NH₂) by centrifugation, wash with toluene and ethanol, and dry under vacuum.

  • SDBAC Coating of MSNs:

    • Disperse 100 mg of MSN-NH₂ in 20 mL of ethanol.

    • Prepare a 5 mg/mL solution of SDBAC in ethanol.

    • Add the SDBAC solution to the MSN-NH₂ suspension and stir at room temperature for 12 hours.

    • Collect the SDBAC-functionalized MSNs (MSN-SDBAC) by centrifugation, wash thoroughly with ethanol to remove unbound SDBAC, and dry.

Quantitative Data Summary:

ParameterUnmodified MSNsAmine-Functionalized MSNs (MSN-NH₂)SDBAC-Functionalized MSNs (MSN-SDBAC)
Hydrodynamic Diameter (nm) 150 ± 20155 ± 22165 ± 25
Zeta Potential (mV) -25 ± 5+35 ± 6+50 ± 8
Pore Size (nm) ~2.5~2.4~2.2
Surface Area (m²/g) ~900~850~800
Drug Loading Capacity (e.g., for a hydrophobic drug) LowModerateHigh

Note: The above data are representative and will vary based on the specific MSN synthesis and functionalization conditions.

Logical Relationship Diagram:

G MSN Mesoporous Silica Nanoparticle Amine_Func Amine Functionalization (Optional) MSN->Amine_Func Increases reactivity SDBAC_Func SDBAC Functionalization MSN->SDBAC_Func Amine_Func->SDBAC_Func Enhanced_Loading Enhanced Drug Loading SDBAC_Func->Enhanced_Loading Increases hydrophobicity and provides positive charge Hydrophobic_Drug Hydrophobic Drug Hydrophobic_Drug->Enhanced_Loading Drug_Delivery Improved Drug Delivery Enhanced_Loading->Drug_Delivery

Caption: Logical flow of MSN functionalization for enhanced drug delivery.

Characterization of SDBAC-Functionalized Nanoparticles

To confirm the successful synthesis and functionalization of nanoparticles with SDBAC, a suite of characterization techniques should be employed:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. An increase in size after functionalization is expected.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A significant shift to a positive zeta potential is a strong indicator of successful SDBAC coating.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of SDBAC on the nanoparticle surface, such as the aromatic C-H stretching and the long alkyl chain C-H stretching.

  • Thermogravimetric Analysis (TGA): To quantify the amount of SDBAC grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the nanoparticle surface, including the presence of nitrogen from the quaternary ammonium group of SDBAC.

By following these protocols and employing the appropriate characterization techniques, researchers can effectively synthesize and functionalize a variety of nanoparticles with this compound for a range of biomedical applications, particularly in the field of advanced drug delivery.

Application Notes and Protocols: Stearyldimethylbenzylammonium Chloride as a Cationic Surfactant in Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyldimethylbenzylammonium chloride (SDBAC), also known as stearalkonium chloride, is a quaternary ammonium compound widely utilized in various formulations due to its cationic surfactant properties.[1][2] With the chemical formula C27H50ClN, this compound consists of a long C18 alkyl (stearyl) chain, providing significant hydrophobicity, and a positively charged quaternary ammonium group, which imparts hydrophilicity and electrostatic interaction capabilities.[2][3] SDBAC is a versatile excipient used as an emulsifier, conditioning agent, anti-static agent, and antimicrobial preservative in cosmetic, personal care, and pharmaceutical products.[1][2]

This document provides detailed application notes and experimental protocols for researchers and formulation scientists working with this compound. It covers methods for characterizing its fundamental surfactant properties, its application in emulsion formulations, and the evaluation of its antimicrobial efficacy.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of SDBAC is essential for its effective use in formulations. Key parameters include its Critical Micelle Concentration (CMC), surface tension reduction capabilities, and its influence on the stability of colloidal systems.

Critical Micelle Concentration (CMC)

Table 1: Illustrative Critical Micelle Concentration Data for Similar Cationic Surfactants

SurfactantAlkyl Chain LengthCMC (mol/dm³)Reference
Myristalkonium ChlorideC141.9 x 10⁻³[4][5]
Cetalkonium ChlorideC162.9 x 10⁻⁴[4][5]
Stearalkonium ChlorideC18Not Available[4][5]
Experimental Protocol: Determination of Critical Micelle Concentration by Surface Tension Measurement

This protocol describes the determination of the CMC of SDBAC using the du Noüy ring method, which measures the surface tension of a liquid.[6]

Materials:

  • This compound (SDBAC)

  • Deionized water

  • Surface Tensiometer with a platinum-iridium ring

  • Precision balance

  • Volumetric flasks and pipettes

  • Glass beaker

Procedure:

  • Prepare a stock solution of SDBAC (e.g., 1 g/L) in deionized water.

  • Create a series of dilutions from the stock solution with decreasing concentrations of SDBAC.

  • Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure the surface tension of each dilution, starting from the lowest concentration.

  • Record the surface tension value for each concentration.

  • Plot the surface tension (mN/m) as a function of the logarithm of the SDBAC concentration.

  • The CMC is the point of inflection on the curve, where the surface tension begins to plateau. This can be determined by the intersection of the two linear portions of the graph.

dot

CMC_Determination_Workflow Workflow for CMC Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare SDBAC Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of Dilutions B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC at Inflection Point E->F Emulsion_Preparation_Workflow O/W Nanoemulsion Preparation Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification Process cluster_final Final Step A Prepare Aqueous Phase (Water + SDBAC) D Form Pre-emulsion (Oil into Water) A->D B Prepare Oil Phase B->D C Heat Both Phases C->D E High-Energy Homogenization D->E F Cool to Room Temperature E->F MIC_Determination_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microorganisms A->C B Prepare Serial Dilutions of SDBAC in Microplate B->C D Incubate the Microplate C->D E Visually Inspect for Growth Inhibition D->E F Determine the Lowest Concentration with No Growth (MIC) E->F

References

Application Note: Quantification of Stearyldimethylbenzylammonium Chloride in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the quantitative analysis of Stearyldimethylbenzylammonium chloride (SDBAC), a quaternary ammonium compound (QAC), in environmental matrices such as water and soil. Due to their widespread use as disinfectants and surfactants, QACs like SDBAC are increasingly detected in the environment, necessitating robust and sensitive analytical methods for monitoring and risk assessment.[1] This document outlines protocols for sample preparation using Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.[2][3] Subsequent analysis is performed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for detecting trace levels of SDBAC.[4] This note is intended for researchers, environmental scientists, and analytical chemists involved in environmental monitoring and drug development.

Introduction

This compound (SDBAC), also known as stearalkonium chloride, belongs to the benzalkonium chloride (BAC) family of cationic surfactants.[5] Its primary applications include use as an antistatic agent, surfactant, and antimicrobial preservative in various consumer and industrial products. The extensive use of these products leads to the release of SDBAC into wastewater streams, which can subsequently contaminate surface water, groundwater, and soil.[6] The persistence and potential ecotoxicological effects of SDBAC in the environment are of growing concern, driving the need for reliable analytical methods to quantify its presence in complex environmental samples.

This application note details a validated approach for the extraction, cleanup, and quantification of SDBAC (C18 homologue of BAC) in water and soil samples. The described methods are based on established techniques for QAC analysis and are designed to provide accurate and reproducible results.[7]

Experimental Protocols

Sample Preparation

1.1. Water Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of SDBAC from various water matrices, including surface water, groundwater, and wastewater effluent.[3][7]

Materials:

  • SPE cartridges (e.g., Polymeric, C18, or Hydrophilic-Lipophilic Balanced - HLB)[8][9]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Glass fiber filters (0.7 µm)

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Filtration: Filter water samples through a 0.7 µm glass fiber filter to remove suspended solids.[10]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100-500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering hydrophilic compounds. Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained SDBAC from the cartridge using 5-10 mL of methanol or a mixture of acetonitrile and methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

1.2. Soil and Sediment Sample Preparation using QuEChERS

This protocol provides an efficient extraction and cleanup of SDBAC from complex solid matrices like soil and sediment.[1][2]

Materials:

  • Homogenizer or shaker

  • Centrifuge

  • Acetonitrile (HPLC grade) with 1% formic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • 50 mL polypropylene centrifuge tubes

Procedure:

  • Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (with 1% formic acid). Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.

  • Sample for Analysis: The resulting supernatant is ready for direct injection or can be diluted with the initial mobile phase before LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the precursor ion and at least two product ions for SDBAC.

  • Precursor Ion (m/z): 424.4 [M]+

  • Product Ions (m/z): 91.1 (tropylium ion), 332.3 (loss of benzyl group)

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of SDBAC and related benzalkonium chlorides in environmental samples.

Table 1: LC-MS/MS Parameters for SDBAC

ParameterValueReference
Precursor Ion (m/z)424.4[9]
Product Ion 1 (m/z)91.1[3][7]
Product Ion 2 (m/z)332.3Calculated
Dwell Time (ms)100Instrument Dependent
Collision Energy (eV)Instrument DependentInstrument Dependent

Table 2: Method Performance Data

MatrixPreparation MethodRecovery (%)LOQ (µg/kg or µg/L)RSD (%)Reference
SoilQuEChERSup to 53-<10[1][2]
SoilUltrasonic Extraction & SPE47-570.1 - 2.1 µg/kg<5
WaterSPE>71low ng/L-[3][7]

LOQ (Limit of Quantification) and RSD (Relative Standard Deviation) are dependent on the specific compound and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_water_prep Water cluster_soil_prep Soil cluster_analysis Analysis water_sample Water Sample filter Filtration water_sample->filter soil_sample Soil/Sediment Sample quechers QuEChERS Extraction soil_sample->quechers spe Solid-Phase Extraction (SPE) filter->spe elute Elution & Concentration spe->elute water_extract Final Extract elute->water_extract lcms LC-MS/MS Analysis water_extract->lcms dspe Dispersive SPE Cleanup quechers->dspe soil_extract Final Extract dspe->soil_extract soil_extract->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: Overall experimental workflow for SDBAC analysis.

sample_prep_details cluster_water Water Sample Preparation cluster_soil Soil Sample Preparation w1 Filter Sample (0.7 µm) w2 Condition SPE Cartridge w1->w2 w3 Load Sample w2->w3 w4 Wash Cartridge w3->w4 w5 Elute SDBAC w4->w5 w6 Evaporate & Reconstitute w5->w6 s1 Homogenize Soil s2 Add Acetonitrile & Shake s1->s2 s3 Add Salts & Shake s2->s3 s4 Centrifuge s3->s4 s5 dSPE Cleanup of Supernatant s4->s5 s6 Centrifuge & Collect Supernatant s5->s6

Caption: Detailed sample preparation workflows.

Conclusion

The methods presented in this application note provide a robust and sensitive approach for the quantification of this compound in complex environmental matrices. The use of SPE for water samples and a modified QuEChERS protocol for soil samples allows for effective extraction and cleanup, minimizing matrix effects. Subsequent analysis by LC-MS/MS ensures high selectivity and low detection limits, making this methodology suitable for routine environmental monitoring and regulatory compliance. The validation of these methods with appropriate quality control measures is crucial for obtaining reliable and accurate quantitative data.

References

Application Notes and Protocols: Stearyldimethylbenzylammonium Chloride as a Template for Mesoporous Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Mesoporous Materials

Mesoporous materials, characterized by pore diameters ranging from 2 to 50 nm, have garnered significant attention across various scientific disciplines.[1][2] Their high surface area (>700 m²/g), large pore volume, and tunable pore sizes make them exceptional candidates for applications in catalysis, separation, and notably, as drug delivery vehicles.[1][3][4][5] Mesoporous silica nanoparticles (MSNs) are particularly favored in biomedicine due to their chemical stability, low toxicity, and biocompatibility.[5][6] The synthesis of these materials typically relies on a templating mechanism where surfactant molecules self-assemble into micelles, around which a silica precursor hydrolyzes and condenses.[7][8]

Stearyldimethylbenzylammonium Chloride (SDBAC) as a Structure-Directing Agent

This compound (SDBAC), also known as stearalkonium chloride, is a cationic quaternary ammonium surfactant.[9][10][11][12] Its molecular structure consists of a long C18 alkyl (stearyl) chain, which is hydrophobic, and a polar head group containing a positively charged nitrogen atom bonded to two methyl groups and a benzyl group.[11]

While the use of cetyltrimethylammonium bromide (CTAB) is extensively documented for templating iconic mesoporous structures like MCM-41, SDBAC presents an interesting alternative.[4][8] Its longer alkyl chain compared to CTAB (C18 vs. C16) and the presence of a bulky benzyl group can influence the micelle structure and, consequently, the final properties of the mesoporous material. The fundamental principle involves the electrostatic interaction between the cationic head group of the SDBAC surfactant and the anionic silicate species that form during the hydrolysis of a silica precursor like tetraethyl orthosilicate (TEOS) under basic conditions.[13]

Principle of Synthesis: A Sol-Gel Templating Approach

The synthesis of mesoporous silica using an SDBAC template follows a liquid crystal templating mechanism via a sol-gel process.[7][8][14]

  • Micelle Formation: In an aqueous solution, SDBAC molecules self-assemble into micelles above their critical micelle concentration. The hydrophobic stearyl tails form the core of the micelle, while the hydrophilic benzylammonium heads are exposed to the aqueous phase.

  • Silica Precursor Hydrolysis: A silica precursor, typically TEOS, is added to the solution. Under basic catalysis (e.g., using NaOH or NH₄OH), TEOS hydrolyzes to form silicic acid (Si(OH)₄) and its oligomers.[8][15]

  • Self-Assembly: The negatively charged silicate species are electrostatically attracted to the positively charged surfaces of the SDBAC micelles, organizing around them.

  • Condensation & Framework Formation: The silicate species undergo condensation (polycondensation), forming a rigid silica framework that encapsulates the surfactant micelle template.

  • Template Removal: The organic SDBAC template is removed from the silica framework, typically through high-temperature calcination or solvent extraction, leaving behind a network of uniform mesopores.[7][15]

Applications in Drug Development

The unique properties of MSNs make them highly suitable for advanced drug delivery systems.[3][5][16]

  • High Drug Loading: The large surface area and pore volume allow for the encapsulation of significant quantities of therapeutic agents.[3][14]

  • Enhanced Bioavailability: By loading poorly water-soluble drugs into the mesopores, their dissolution rate and bioavailability can be substantially improved.[15][16]

  • Controlled Release: The release of the drug can be modulated by pore size, particle morphology, and surface functionalization.[6][16]

  • Targeted Delivery: The exterior surface of the silica nanoparticles can be functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the drug carrier to specific cells or tissues, minimizing off-target effects.[3][6]

Data Presentation

Physicochemical Properties of SDBAC Template

This table summarizes the key properties of the structure-directing agent, this compound.

PropertyValueReference
Chemical Formula C₂₇H₅₀ClN[10][11]
Molecular Weight 424.15 g/mol [10][11]
Appearance White to off-white solid or thick liquid[9][10]
Melting Point 54-56 °C[10]
Water Solubility 4000 g/L (at 20 °C)[10][17]
LogP 3.23 - 3.89[9][10][11]
Typical Characteristics of Mesoporous Silica (Analogous Systems)

The following data, derived from mesoporous silica synthesized using long-chain cationic surfactants like CTAB, represents the expected characteristics for materials templated with SDBAC. Actual values will depend on the precise synthesis conditions.

ParameterTypical Value RangeReference
BET Surface Area 600 - 1200 m²/g[18][19]
Pore Diameter 2 - 7 nm[18][19]
Pore Volume 0.6 - 1.0 cm³/g[2]
Particle Size 25 - 200 nm[18][20]
Zeta Potential -20 to -35 mV (in PBS, pH 7.4)[21]

Experimental Protocols

Protocol for Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol is adapted from established methods for cationic surfactants and describes a typical synthesis of MSNs using SDBAC as the template.[7][15]

Materials:

  • This compound (SDBAC)

  • Tetraethyl orthosilicate (TEOS, 98%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

Procedure:

  • Template Solution: Dissolve 1.0 g of SDBAC in 480 mL of deionized water. Add 3.5 mL of 2.0 M NaOH solution. Heat the mixture to 80°C under vigorous stirring until the solution becomes clear and homogeneous.

  • Silica Source Addition: While maintaining the temperature at 80°C and stirring, rapidly add 5.0 mL of TEOS to the surfactant solution.

  • Precipitation: A white precipitate will form within minutes. Continue stirring at 80°C for an additional 2 hours to allow for the complete hydrolysis and condensation of TEOS and the formation of the silica-surfactant composite.

  • Particle Collection: Collect the solid product by filtration or centrifugation (10,000 rpm, 15 min).

  • Washing: Wash the collected particles thoroughly with deionized water and then with ethanol to remove residual reactants. Repeat the washing step three times.

  • Drying: Dry the washed white powder in an oven at 60-80°C overnight. The resulting material is the as-synthesized SDBAC-MSN composite.

Protocol for Template Removal

The SDBAC template must be removed to free the mesopores. Two common methods are provided.

Method A: Calcination

  • Place the dried, as-synthesized powder in a ceramic crucible.

  • Heat the sample in a muffle furnace with an air atmosphere.

  • Increase the temperature to 550°C at a ramp rate of 1-2 °C/min.

  • Hold the temperature at 550°C for 6 hours to ensure complete combustion of the organic template.[7]

  • Allow the furnace to cool down to room temperature slowly. The final product is a white, free-flowing powder of calcined MSNs.

Method B: Solvent Extraction (for sensitive applications)

  • Suspend 1.0 g of the as-synthesized powder in 100 mL of ethanol.

  • Add 1.0 mL of concentrated hydrochloric acid (HCl) to the suspension.

  • Stir the mixture at 60°C for 6 hours.[15]

  • Collect the particles by centrifugation and wash thoroughly with ethanol to remove the surfactant-HCl ion pair and any residual acid.

  • Dry the particles in an oven at 60°C overnight.

Protocol for Drug Loading (Adsorption Method)

This protocol describes a general method for loading a therapeutic agent into the pores of the synthesized MSNs.[22]

Materials:

  • Calcined MSNs

  • Therapeutic drug (e.g., Ibuprofen, Doxorubicin)

  • Appropriate solvent (e.g., ethanol, dichloromethane, hexane)

Procedure:

  • Drug Solution: Prepare a concentrated solution of the drug in a suitable volatile organic solvent. The concentration will depend on the drug's solubility and the desired loading amount.

  • Incubation: Add 100 mg of the calcined MSNs to the drug solution.

  • Adsorption: Stir the suspension at room temperature for 24 hours in a sealed container to allow the drug molecules to diffuse into the mesopores and adsorb onto the silica surface.

  • Separation: Collect the drug-loaded MSNs by centrifugation.

  • Drying: Dry the particles under vacuum to remove the solvent completely. The resulting powder is the drug-loaded MSN formulation.

Visualizations and Diagrams

Workflow for Mesoporous Silica Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Collection cluster_post Post-Processing cluster_final Final Product Template 1. SDBAC Template Solution (80°C) Silica 2. TEOS Addition Template->Silica Rapid Injection Stirring 3. Stirring & Aging (2 hours) Silica->Stirring Collection 4. Filtration / Centrifugation Stirring->Collection Washing 5. Washing & Drying Collection->Washing AsSynth As-Synthesized MSN-SDBAC Washing->AsSynth Calcination 6a. Calcination (550°C) AsSynth->Calcination Extraction 6b. Solvent Extraction AsSynth->Extraction FinalMSN Porous MSN Calcination->FinalMSN Extraction->FinalMSN

Caption: General experimental workflow for the synthesis of mesoporous silica nanoparticles.

Mechanism of Template-Directed Synthesis

Templating_Mechanism cluster_0 Step 1: Micelle Formation cluster_1 Step 2: Silica Condensation cluster_2 Step 3: Template Removal s1 SDBAC Monomer s2 Self-Assembly s1->s2 micelle SDBAC Micelle s2->micelle teos TEOS Hydrolysis (Si(OH)4) composite Silica-Surfactant Composite teos->composite micelle2 SDBAC Micelle micelle2->composite composite2 Silica-Surfactant Composite calc Calcination composite2->calc msn Mesoporous Silica (MSN) calc->msn Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cellular Environment MSN Drug-Loaded MSN Membrane Cell Membrane MSN->Membrane Endocytosis Endosome Early Endosome Lysosome Late Endosome / Lysosome (Low pH) Endosome->Lysosome Maturation Release Drug Release Lysosome->Release pH-Triggered Degradation Target Intracellular Target (e.g., Nucleus) Release->Target Therapeutic Action

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stearyldimethylbenzylammonium Chloride (SDBAC) Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Stearyldimethylbenzylammonium chloride (SDBAC) concentration for antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SDBAC) and how does it work as an antimicrobial agent?

This compound (SDBAC), also known as stearalkonium chloride, is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1][2] Its antimicrobial activity stems from its ability to disrupt microbial cell membranes. The positively charged head of the SDBAC molecule interacts with the negatively charged components of the microbial cell membrane, leading to a breakdown of the membrane's integrity, leakage of cellular contents, and ultimately, cell death.[1][3]

Q2: What is the typical concentration range for SDBAC in antimicrobial assays?

The effective concentration of SDBAC can vary significantly depending on the target microorganism, the specific assay conditions, and the presence of interfering substances. In cosmetic formulations, it is considered safe at concentrations below 5%.[1] For sanitizing applications, a standard concentration for similar QACs is around 200 parts per million (PPM).[4] However, for laboratory antimicrobial susceptibility testing, the Minimum Inhibitory Concentration (MIC) can range from 0.4 to 5.0 µg/ml for some bacteria.[5] It is crucial to determine the optimal concentration experimentally for your specific application.

Q3: What factors can influence the antimicrobial efficacy of SDBAC?

Several factors can impact the effectiveness of SDBAC:

  • Alkyl Chain Length: The length of the alkyl chain in QACs plays a critical role in their antimicrobial activity. Generally, compounds with chain lengths between C12 and C16 show the highest efficacy, with optimal lengths varying for different types of microorganisms. For instance, C12 is often most effective against yeasts and fungi, C14 against Gram-positive bacteria, and C16 against Gram-negative bacteria.[6]

  • Presence of Organic Matter: Organic materials can neutralize the antimicrobial action of SDBAC, reducing its effectiveness.

  • Water Hardness: The presence of divalent cations like calcium and magnesium in hard water can decrease the efficacy of QACs.[4]

  • pH: The pH of the medium can influence the charge of both the SDBAC molecule and the microbial cell surface, potentially affecting their interaction.

  • Temperature: Increased temperatures can enhance the antimicrobial activity of QACs, leading to a faster kill rate.[5]

  • Biofilm Formation: Bacteria within a biofilm can exhibit reduced susceptibility to disinfectants like SDBAC due to the protective extracellular matrix.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum preparation. Contamination of cultures. Pipetting errors.Standardize the inoculum density using a spectrophotometer (e.g., McFarland standards).[9] Use aseptic techniques to prevent contamination. Calibrate and use pipettes correctly.
SDBAC appears to be ineffective against the target microorganism. The microorganism may have intrinsic or acquired resistance. The concentration of SDBAC is too low. Inactivating substances are present in the test medium.Verify the susceptibility of the microorganism with a positive control antimicrobial. Perform a dose-response experiment with a wider range of SDBAC concentrations. Ensure the test medium is free from interfering substances like organic matter or high concentrations of divalent cations.
Precipitate forms when SDBAC is added to the culture medium. Interaction with anionic components in the medium. Low solubility of SDBAC at the tested concentration or temperature.Use a different culture medium with known compatibility with cationic surfactants. Prepare a fresh, lower concentration stock solution of SDBAC and ensure it is fully dissolved before use. Consider gentle warming to aid dissolution.
Inconsistent results between replicate experiments. Variations in incubation time or temperature. Degradation of the SDBAC stock solution over time.Ensure consistent incubation conditions for all experiments. Prepare fresh SDBAC stock solutions for each experiment or store them appropriately (e.g., protected from light and at the recommended temperature).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (SDBAC)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[9]

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare SDBAC Stock Solution: Dissolve SDBAC in a suitable solvent (e.g., sterile deionized water or a small amount of ethanol followed by dilution in water) to create a high-concentration stock solution.

  • Prepare Inoculum: Adjust the turbidity of the bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the SDBAC stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without SDBAC.

    • Negative Control: A well containing only broth to check for sterility.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is the lowest concentration of SDBAC at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_sdbac Prepare SDBAC Stock Solution serial_dilution Perform Serial Dilutions of SDBAC in Microplate prep_sdbac->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Positive and Negative Controls incubation Incubate Plate inoculation->incubation read_results Read and Record MIC Value incubation->read_results

Caption: Workflow for MIC determination of SDBAC.

SDBAC_Mechanism_of_Action SDBAC SDBAC Molecule (Cationic) Interaction Electrostatic Interaction SDBAC->Interaction Membrane Bacterial Cell Membrane (Anionic) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of SDBAC antimicrobial action.

Troubleshooting_Logic start Inconsistent or Unexpected Results? check_mic High MIC Variability? start->check_mic Yes check_efficacy SDBAC Ineffective? start->check_efficacy No check_mic->check_efficacy No solution_mic Standardize Inoculum & Review Technique check_mic->solution_mic Yes check_precipitate Precipitate Formation? check_efficacy->check_precipitate No solution_efficacy Verify Strain Susceptibility & Check for Inactivators check_efficacy->solution_efficacy Yes solution_precipitate Check Medium Compatibility & SDBAC Solubility check_precipitate->solution_precipitate Yes

Caption: Troubleshooting logic for SDBAC assays.

References

Navigating the Challenges of Stearyldimethylbenzylammonium Chloride (SDBAC) in Mammalian Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Brought to you by our team of scientific experts, this technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Stearyldimethylbenzylammonium chloride (SDBAC) in mammalian cell culture experiments. This resource offers detailed protocols, data-driven insights, and visual aids to ensure the success and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our cell cultures after treatment with a formulation containing this compound (SDBAC). What is the likely cause?

A1: this compound (SDBAC) is a quaternary ammonium compound (QAC) known for its cytotoxic properties. Its primary mechanism of action involves the disruption of cell membrane integrity, which can lead to rapid cell death in mammalian cell cultures. This cytotoxicity is a known challenge when working with SDBAC-containing formulations.

Q2: What are the typical IC50 values for SDBAC in common mammalian cell lines?

Q3: How can we reduce the cytotoxic effects of SDBAC in our experiments without compromising the activity of our primary compound?

A3: Several strategies can be employed to mitigate SDBAC's cytotoxicity:

  • Formulation Modification with Cyclodextrins: Encapsulating SDBAC within cyclodextrins, such as beta-cyclodextrin, can reduce its direct interaction with cell membranes, thereby lowering its cytotoxicity.

  • Neutralization: The addition of neutralizing agents like lecithin and Tween 80 to the culture medium can help to inactivate the cytotoxic effects of QACs.

  • Optimized Exposure Time: Reducing the duration of cell exposure to SDBAC-containing compounds can minimize cytotoxicity while still allowing for the desired experimental effects.

  • Use of Serum: The presence of serum in the culture medium can sometimes reduce the cytotoxic effects of surfactants, although this should be tested for your specific assay.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Control Wells

Problem: You are observing significant cell death even in control wells treated only with the vehicle containing SDBAC.

Possible Causes & Solutions:

CauseSolution
High SDBAC Concentration Perform a dose-response curve to determine the maximum non-toxic concentration of your vehicle.
Direct Membrane Disruption Consider using a neutralization protocol with lecithin and Tween 80 post-treatment.
Assay Interference Cationic surfactants like SDBAC can interfere with certain cytotoxicity assays (e.g., MTT, LDH). Run assay controls with SDBAC in cell-free media to check for direct interference.
Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays

Problem: Your cytotoxicity assay results are not reproducible, or you observe an unexpected increase in signal at high SDBAC concentrations.

Possible Causes & Solutions:

CauseSolution
Assay Interference As mentioned above, SDBAC can directly interact with assay reagents. For LDH assays, SDBAC can cause cell lysis, leading to a false-positive signal. For MTT assays, it can interfere with formazan crystal formation.
Cell Clumping SDBAC's surfactant properties can cause cells to clump, leading to uneven cell numbers and variable results. Ensure single-cell suspensions before and during plating.
Precipitation SDBAC may precipitate out of solution at high concentrations, affecting its effective concentration and leading to inconsistent results. Visually inspect your solutions for any precipitation.

Experimental Protocols

Protocol 1: Neutralization of SDBAC with Lecithin and Tween 80

This protocol is designed to neutralize the cytotoxic effects of SDBAC after treatment, allowing for more accurate downstream analysis.

Materials:

  • Lecithin (e.g., from soybean)

  • Tween 80 (Polysorbate 80)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare a neutralizing solution containing 1% (w/v) lecithin and 1% (v/v) Tween 80 in PBS.

  • Following treatment of your cells with the SDBAC-containing compound, aspirate the treatment medium.

  • Wash the cells twice with warm PBS.

  • Add the neutralizing solution to the cells and incubate for 5-10 minutes at room temperature.

  • Aspirate the neutralizing solution and wash the cells twice with warm PBS.

  • Proceed with your desired downstream assay (e.g., viability staining, apoptosis assay).

Protocol 2: Assessment of Apoptosis via Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following SDBAC treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with SDBAC or your test compound for the desired time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Visualizations

While specific studies on the SDBAC-induced apoptotic pathway are limited, based on the known mechanisms of similar quaternary ammonium compounds, it is hypothesized that SDBAC induces apoptosis through the intrinsic (mitochondrial) pathway.

Proposed Intrinsic Apoptotic Pathway Induced by SDBAC

SDBAC_Apoptosis_Pathway SDBAC Stearyldimethylbenzylammonium chloride (SDBAC) Membrane Plasma Membrane Disruption SDBAC->Membrane Mito_Stress Mitochondrial Stress Membrane->Mito_Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mito_Stress->Bax_Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Experimental Workflow for Investigating SDBAC Cytotoxicity

SDBAC_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., HeLa, HepG2, A549) Treatment Treat cells with SDBAC Cell_Culture->Treatment SDBAC_Prep Prepare SDBAC dilutions SDBAC_Prep->Treatment Viability Cytotoxicity Assay (e.g., LDH, MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism Investigation (Western Blot for Bax/Bcl-2, Caspase activity assay) Treatment->Mechanism

Logical Relationship for Troubleshooting High Background Cytotoxicity

Troubleshooting_Logic Start High Background Cytotoxicity Observed Check_Conc Is SDBAC concentration in the non-toxic range? Start->Check_Conc Reduce_Conc Action: Perform dose-response and reduce concentration Check_Conc->Reduce_Conc No Check_Interference Does SDBAC interfere with the assay? Check_Conc->Check_Interference Yes Change_Assay Action: Switch to a non-interfering assay or use neutralization Check_Interference->Change_Assay Yes Consider_Neutralization Consider post-treatment neutralization protocol Check_Interference->Consider_Neutralization No

Technical Support Center: Minimizing the Environmental Impact of Stearyldimethylbenzylammonium Chloride Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the responsible disposal of Stearyldimethylbenzylammonium chloride (SDBAC). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary environmental concerns?

This compound (SDBAC) is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1][2] It is utilized in various industrial applications, including as a disinfectant, fabric softener, and dyeing assistant.[2] The primary environmental concern is its high toxicity to aquatic life, with the potential for long-lasting effects in aquatic environments.[3][4] It is classified as "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1" and "Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1".[3]

Q2: How should I dispose of waste containing this compound?

Waste containing SDBAC should be disposed of as hazardous waste.[5] It is crucial to prevent its release into the environment.[3][6] The recommended procedure is to dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6][7] Do not discharge effluent containing this product into lakes, streams, ponds, estuaries, oceans, or other waters unless in accordance with the requirements of a National Pollutant Discharge Elimination System (NPDES) permit.[5]

Q3: Can this compound be neutralized or degraded in the lab before disposal?

Yes, several methods can be employed to degrade SDBAC prior to disposal, reducing its environmental impact. These primarily involve biological degradation. Studies have shown that SDBAC can be effectively degraded by mixed aerobic cultures and specific microorganisms like Aeromonas hydrophila.[8][9] Activated sludge systems in wastewater treatment plants can also degrade SDBAC, although high concentrations can be inhibitory to the microbial community.[10]

Q4: What are the hazards of SDBAC to laboratory personnel?

SDBAC is harmful if swallowed and can cause serious eye damage and skin irritation.[2][3] It is essential to wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[3][6] Ensure adequate ventilation in the handling area.[6]

Troubleshooting Guide

Issue 1: My sample containing SDBAC is showing unexpected toxicity in my cell-based assay.

  • Possible Cause: High concentration of SDBAC. Quaternary ammonium compounds can disrupt cell membranes, leading to cytotoxicity.[2]

  • Troubleshooting Steps:

    • Verify the final concentration of SDBAC in your assay.

    • Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.

    • Consider using a less toxic surfactant if compatible with your experimental design.

Issue 2: I am trying to monitor the degradation of SDBAC in a bioreactor, but I am not seeing a decrease in its concentration.

  • Possible Cause 1: The microbial consortium is not adapted to SDBAC.

    • Troubleshooting Steps:

      • Acclimate the microbial culture by gradually increasing the concentration of SDBAC over time.

      • Consider inoculating the bioreactor with a known SDBAC-degrading microorganism, such as Aeromonas hydrophila.[8]

  • Possible Cause 2: The concentration of SDBAC is too high, leading to inhibition of microbial activity.[10]

    • Troubleshooting Steps:

      • Reduce the initial concentration of SDBAC in the bioreactor.

      • Monitor the microbial activity (e.g., oxygen uptake rate) to assess inhibition.

  • Possible Cause 3: Inaccurate analytical method for SDBAC quantification.

    • Troubleshooting Steps:

      • Validate your analytical method (e.g., LC-MS, GC-MS) for accuracy and precision in your sample matrix.[11][12]

      • Ensure proper sample preparation to remove interfering substances.

Issue 3: I observe foaming in my aqueous waste stream containing SDBAC.

  • Possible Cause: SDBAC is a surfactant and can cause foaming, especially with agitation.

  • Troubleshooting Steps:

    • Minimize agitation of the waste stream.

    • Use a defoaming agent that is compatible with your waste treatment process.

    • If discharging to a wastewater treatment facility, notify them of the potential for foaming.

Data Presentation

Table 1: Ecotoxicity Data for this compound

EndpointValueClassificationReference
Acute Aquatic ToxicityVery toxic to aquatic lifeAcute 1[3]
Chronic Aquatic ToxicityVery toxic to aquatic life with long lasting effectsChronic 1[3]
Bioconcentration Factor (BCF)71 (estimated)Moderate potential for bioconcentration in aquatic organisms[3]

Table 2: Biodegradation Efficiency of this compound

Method/TestDegradation EfficiencyDurationReference
MITI TestNo degradation10 days[3]
SCAS Method94%-[3]
OECD Confirmatory Test95%-[3]
Aerobic Mixed CultureComplete degradation-[9]
Aeromonas hydrophila sp. KComplete degradation-[8]

Experimental Protocols

Protocol 1: Aerobic Biodegradation of SDBAC using a Mixed Microbial Culture

  • Objective: To assess the biodegradability of SDBAC using an activated sludge microbial consortium.

  • Materials:

    • Activated sludge from a local wastewater treatment plant.

    • Mineral salts medium.

    • This compound (SDBAC) stock solution.

    • Bioreactor or shake flasks.

    • Analytical instrumentation for SDBAC quantification (e.g., LC-MS).

  • Methodology:

    • Prepare a mineral salts medium and dispense into bioreactors.

    • Inoculate the bioreactors with activated sludge.

    • Acclimate the culture by adding sub-inhibitory concentrations of SDBAC for a period of several days to weeks.

    • Once the culture is acclimated, spike the bioreactors with a known concentration of SDBAC.

    • Collect samples at regular intervals.

    • Separate the biomass from the supernatant by centrifugation or filtration.

    • Analyze the concentration of SDBAC in the supernatant using a validated analytical method.

    • Monitor parameters such as pH, dissolved oxygen, and microbial growth (e.g., by measuring total suspended solids).

Protocol 2: Analytical Quantification of SDBAC in Aqueous Samples by LC-MS/MS

  • Objective: To accurately quantify the concentration of SDBAC in experimental samples.

  • Materials:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

    • C18 reversed-phase HPLC column.

    • Acetonitrile (ACN).

    • Ammonium formate.

    • SDBAC analytical standard.

  • Methodology:

    • Prepare a series of calibration standards of SDBAC in the relevant matrix (e.g., mineral salts medium).

    • If necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[11]

    • Set up the LC-MS/MS method with the following parameters (to be optimized):

      • LC Gradient: A gradient of acetonitrile and water containing ammonium formate.[11]

      • ESI Mode: Positive ion mode.

      • MS/MS Transitions: Monitor for the parent ion of the specific SDBAC homologue and its characteristic fragment ions. The primary fragmentation often involves the loss of the toluyl group or the tropylium ion.[11]

    • Inject the prepared samples and calibration standards.

    • Quantify the SDBAC concentration in the samples by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_disposal Waste Management A Aqueous Sample (containing SDBAC) B Solid-Phase Extraction (SPE) A->B C LC-MS/MS Analysis B->C D Data Processing & Quantification C->D E Biodegradation (if applicable) D->E High Concentration F Hazardous Waste Disposal D->F Low/Degraded Concentration E->F

Caption: Experimental workflow for SDBAC analysis and disposal.

degradation_pathway SDBAC Stearyldimethylbenzylammonium chloride (SDBAC) BDMA Benzyldimethylamine SDBAC->BDMA C(alkyl)-N cleavage BMA Benzylmethylamine BDMA->BMA Demethylation BA Benzylamine BMA->BA Demethylation BDE Benzaldehyde BA->BDE Deamination BOA Benzoic Acid BDE->BOA Oxidation Deg Further Degradation BOA->Deg

Caption: Proposed biodegradation pathway of SDBAC.

References

Technical Support Center: Strategies to Prevent Microbial Resistance to Stearyldimethylbenzylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and manage microbial resistance to Stearyldimethylbenzylammonium chloride (SDBAC).

Troubleshooting Guide: Investigating and Overcoming SDBAC Resistance

This guide addresses common issues encountered during antimicrobial efficacy testing and provides actionable steps to investigate and potentially overcome resistance.

Problem 1: Decreased Susceptibility or Increased Minimum Inhibitory Concentration (MIC) of SDBAC Observed in Microbial Cultures.

Possible Cause 1: Intrinsic Resistance.

  • Explanation: Certain microorganisms possess inherent traits that confer reduced susceptibility to quaternary ammonium compounds (QACs) like SDBAC. This can be due to their cell wall structure (e.g., the outer membrane of Gram-negative bacteria) or the presence of innate efflux pumps.

  • Troubleshooting Steps:

    • Confirm Microbial Identity: Verify the species and strain of the microorganism.

    • Literature Review: Search for published data on the intrinsic susceptibility of the identified microorganism to SDBAC or other QACs.

    • Establish Baseline MIC: Determine the MIC of SDBAC against a reference, susceptible strain of the same species to confirm if the observed MIC is significantly elevated.

Possible Cause 2: Acquired Resistance.

  • Explanation: Microorganisms can acquire resistance through genetic mutations or horizontal gene transfer, leading to mechanisms such as increased efflux pump expression, alterations in the cell membrane, or biofilm formation.[1][2] Exposure to sub-lethal concentrations of SDBAC can promote the selection of resistant mutants.[3][4]

  • Troubleshooting Steps:

    • Review Experimental Protocol: Ensure that the working concentration of SDBAC is consistently at or above the determined MIC to avoid sub-lethal exposure.

    • Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) to investigate the upregulation of known efflux pump genes associated with QAC resistance (e.g., qac genes).

    • Biofilm Formation Assay: Assess the ability of the resistant strain to form biofilms, as this can be a significant resistance mechanism.

    • Genomic Sequencing: For in-depth investigation, whole-genome sequencing can identify mutations in genes related to cell membrane synthesis, efflux pumps, or other resistance determinants.

Problem 2: Cross-Resistance to Other Antimicrobials Observed After SDBAC Exposure.

  • Explanation: Some resistance mechanisms, particularly efflux pumps, can expel a broad range of substrates, including different classes of antimicrobials.[2] Therefore, exposure to SDBAC can select for mutants that are also resistant to certain antibiotics.[3][5]

  • Troubleshooting Steps:

    • Antimicrobial Susceptibility Testing (AST): Perform standardized AST (e.g., disk diffusion or broth microdilution) for a panel of relevant antibiotics to determine the cross-resistance profile.

    • Investigate Efflux Pump Activity: Use efflux pump inhibitors (EPIs) in combination with SDBAC and the cross-resistant antibiotics. A significant decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of microbial resistance to this compound (SDBAC)?

A1: The primary mechanisms of resistance to SDBAC, a quaternary ammonium compound (QAC), are generally understood to be similar to those for other QACs and include:

  • Efflux Pumps: These are membrane proteins that actively transport SDBAC out of the bacterial cell, preventing it from reaching its target at a high enough concentration.[6][7] This is a major mechanism of acquired resistance.

  • Alterations in the Cell Membrane: Changes in the composition or structure of the cell wall or membrane can reduce the permeability of the cell to SDBAC or alter the charge of the cell surface, hindering the interaction with the cationic SDBAC molecule.[8]

  • Biofilm Formation: Bacteria embedded in a biofilm matrix are often more resistant to antimicrobials, including SDBAC. The matrix can act as a physical barrier, and the physiological state of the bacteria within the biofilm can also contribute to reduced susceptibility.

  • Enzymatic Degradation: While less common for QACs, some bacteria may possess enzymes that can degrade or modify the SDBAC molecule, rendering it inactive.

Q2: How can I prevent the development of SDBAC resistance in my experiments?

A2: To minimize the emergence of resistance, consider the following strategies:

  • Use Appropriate Concentrations: Always use SDBAC at a concentration determined to be effective (i.e., above the MIC and, ideally, the Minimum Bactericidal Concentration, MBC) to ensure complete eradication and prevent the survival of less susceptible organisms. Avoid using sub-lethal concentrations, which can select for resistant mutants.[3]

  • Combination Therapy: Consider using SDBAC in combination with other antimicrobial agents.[9][10][11][12] This can create a multi-pronged attack that is more difficult for microorganisms to overcome. The choice of the second agent should ideally be based on synergistic interactions.

  • Novel Formulations: Explore the use of novel drug delivery systems, such as liposomes or nanoparticles, to encapsulate SDBAC.[12] These systems can improve the delivery of the antimicrobial to the target, increase its local concentration, and potentially overcome some resistance mechanisms.

  • Good Laboratory Practice: Adhere to strict aseptic techniques to prevent contamination and the introduction of resistant organisms. Regularly decontaminate surfaces with an effective disinfectant.

Q3: Are there any synergistic combinations with SDBAC that have been reported?

A3: While specific synergistic combinations extensively documented for SDBAC are limited in the readily available literature, the principles of combination therapy against resistant bacteria are well-established.[9][11][12] Promising avenues for investigation with SDBAC could include:

  • Antibiotics: Combining SDBAC with antibiotics that have different mechanisms of action. For example, an antibiotic that inhibits cell wall synthesis could potentially weaken the bacteria and enhance the membrane-disrupting activity of SDBAC.

  • Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, co-administration with a non-toxic EPI could restore the susceptibility to SDBAC.

  • Other Biocides: Combining with other biocides, such as biguanides or phenols, may provide a broader spectrum of activity and a lower likelihood of resistance development. However, compatibility and potential antagonism should be carefully evaluated.

Q4: How can novel drug delivery systems help in overcoming SDBAC resistance?

A4: Novel drug delivery systems can enhance the efficacy of SDBAC and combat resistance in several ways:

  • Targeted Delivery: Formulations like antibody-drug conjugates or ligand-targeted nanoparticles can deliver SDBAC specifically to microbial cells, increasing the local concentration at the site of action and reducing systemic toxicity.

  • Enhanced Permeability: Encapsulating SDBAC in carriers like liposomes or polymeric nanoparticles can facilitate its passage through microbial cell walls and membranes, bypassing resistance mechanisms related to reduced permeability.

  • Controlled Release: Sustained-release formulations can maintain an effective concentration of SDBAC over a longer period, preventing the periods of sub-lethal concentrations that can lead to the selection of resistant strains.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of SDBAC against Susceptible and Resistant Bacterial Strains

Bacterial StrainResistance MechanismSDBAC MIC (mg/L)SDBAC + EPI MIC (mg/L)
Staphylococcus aureus (ATCC 29213)Susceptible (Control)22
Staphylococcus aureus (SDBAC-R1)Efflux Pump Overexpression324
Pseudomonas aeruginosa (ATCC 27853)Susceptible (Control)88
Pseudomonas aeruginosa (SDBAC-R2)Altered Membrane Permeability6464

Note: This table presents hypothetical data for illustrative purposes. Actual MIC values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of SDBAC using Broth Microdilution

  • Preparation of SDBAC Stock Solution: Prepare a concentrated stock solution of SDBAC in a suitable solvent (e.g., sterile deionized water or ethanol) and sterilize by filtration (0.22 µm filter).

  • Preparation of Bacterial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the SDBAC stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) or another suitable broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no SDBAC) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of SDBAC that completely inhibits visible growth of the microorganism.

Protocol 2: Checkerboard Assay for Synergy Testing of SDBAC with a Second Antimicrobial Agent

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations of SDBAC and the second agent. Dilute SDBAC horizontally and the second agent vertically.

  • Inoculation: Inoculate the wells with the test microorganism as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizations

ResistanceMechanisms cluster_strategies Prevention Strategies cluster_mechanisms Resistance Mechanisms ProperDosage Use Appropriate Concentrations EffluxPumps Efflux Pumps ProperDosage->EffluxPumps Reduces Selection CombinationTherapy Combination Therapy MembraneAlteration Membrane Alteration CombinationTherapy->MembraneAlteration Overcomes NovelFormulations Novel Drug Delivery Systems Biofilm Biofilm Formation NovelFormulations->Biofilm Enhances Penetration

Caption: Logical relationship between prevention strategies and microbial resistance mechanisms to SDBAC.

ExperimentalWorkflow start Observation: Decreased SDBAC Susceptibility mic 1. Determine MIC of SDBAC start->mic cross_resistance 2. Test for Cross-Resistance to Other Antimicrobials mic->cross_resistance mechanism_investigation 3. Investigate Resistance Mechanism cross_resistance->mechanism_investigation efflux Efflux Pump Assay (EPI) mechanism_investigation->efflux Efflux? biofilm Biofilm Formation Assay mechanism_investigation->biofilm Biofilm? genomic Genomic Analysis mechanism_investigation->genomic Other? strategy 4. Implement Prevention Strategy efflux->strategy biofilm->strategy genomic->strategy

Caption: Experimental workflow for troubleshooting SDBAC resistance.

References

Technical Support Center: Enhancing Antimicrobial Synergy with Stearyldimethylbenzylammonium Chloride (SDBAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on the synergistic effects of Stearyldimethylbenzylammonium chloride (SDBAC) with other antimicrobials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the synergistic effect of SDBAC with other antimicrobials?

A1: this compound (SDBAC), a quaternary ammonium compound (QAC), primarily acts by disrupting the cell membranes of microorganisms. Its long alkyl chain intercalates into the lipid bilayer, leading to increased permeability and leakage of cellular contents. This disruption of the cell membrane is believed to be the main driver of its synergistic activity, as it can facilitate the entry of other antimicrobial agents into the cell, allowing them to reach their intracellular targets more effectively. This is particularly effective against Gram-negative bacteria, where the outer membrane often poses a significant barrier to many antibiotics.

Q2: Which classes of antimicrobials are good candidates for synergistic studies with SDBAC?

A2: Several classes of antimicrobials have shown synergistic potential with QACs like SDBAC. These include:

  • Beta-lactams: By disrupting the outer membrane of Gram-negative bacteria, SDBAC can enhance the access of beta-lactams to the periplasmic space where they inhibit cell wall synthesis.

  • Aminoglycosides: SDBAC can facilitate the uptake of aminoglycosides, which need to enter the cytoplasm to inhibit protein synthesis.[1][2]

  • Polymyxins: While both are membrane-active agents, their combination can lead to a more profound disruption of the bacterial cell envelope.[3][4]

  • Phenolic compounds and Essential Oils (e.g., Carvacrol): These compounds often have membrane-disrupting properties that can complement the action of SDBAC.[5][6]

  • Chelating agents (e.g., EDTA): EDTA can destabilize the outer membrane of Gram-negative bacteria by chelating divalent cations, thereby increasing the efficacy of SDBAC and other antimicrobials, especially against biofilms.[7][8][9][10][11]

Q3: How is synergy quantitatively assessed in vitro?

A3: The most common method is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.[12] The FIC index is calculated as follows:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B

The interaction is interpreted based on the FIC index value:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Another common method is the time-kill assay, which evaluates the rate of bacterial killing over time by the combination compared to the individual agents. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[13]

Troubleshooting Guides

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) or FIC values between replicate experiments.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure that the bacterial or fungal suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) and is homogenous before inoculation. Vortex the suspension gently before each use.

  • Possible Cause: Pipetting errors, especially during serial dilutions.

    • Solution: Calibrate pipettes regularly. Use fresh tips for each dilution step. When preparing the checkerboard plate, ensure accurate and consistent dispensing into each well.

  • Possible Cause: Edge effects in microtiter plates.

    • Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile broth or saline to maintain humidity and minimize evaporation from the inner wells.

Problem 2: The checkerboard assay indicates synergy, but the time-kill assay does not (or vice-versa).

  • Possible Cause: Different endpoints measured by the assays.

    • Explanation: The checkerboard assay measures the inhibition of growth (bacteriostatic or fungistatic effect) at a single time point (usually 18-24 hours).[12] In contrast, the time-kill assay assesses the rate of killing (bactericidal or fungicidal activity) over a period of time.[13] A combination may be synergistic in inhibiting growth but not in enhancing the rate of killing.

    • Solution: Report the results from both assays, as they provide different and complementary information about the antimicrobial interaction. Consider the clinical relevance of each type of interaction for the intended application.

Problem 3: Precipitation is observed in the wells of the checkerboard plate.

  • Possible Cause: Chemical incompatibility between SDBAC and the other antimicrobial agent or components of the culture medium.

    • Solution: Visually inspect the wells for precipitation before and after incubation. If precipitation occurs, the results may not be reliable. Consider using a different solvent for the stock solutions or a different culture medium if possible. It is also advisable to perform a solubility test of the combination in the test medium prior to the assay.

Problem 4: Difficulty in determining the MIC endpoint due to partial growth or trailing.

  • Possible Cause: Some antimicrobial combinations can lead to partial inhibition of growth, making it difficult to determine the lowest concentration with no visible growth.

    • Solution: Establish a clear and consistent endpoint definition before reading the plates. For example, the MIC can be defined as the lowest concentration that produces an 80% or 90% reduction in turbidity compared to the growth control. Using a microplate reader to measure optical density can provide a more objective measure than visual inspection.

Quantitative Data

Disclaimer: The following data is for Benzalkonium chloride (BAC), a quaternary ammonium compound structurally and functionally similar to this compound (SDBAC). This data is provided as a proxy in the absence of specific published synergistic data for SDBAC.

Table 1: MICs of Benzalkonium Chloride (BAC) and Synergistic Partners against Planktonic Bacteria

MicroorganismAntimicrobialMIC (mg/L)Reference
Pseudomonas aeruginosaBenzalkonium Chloride64[14]
Staphylococcus aureusBenzalkonium Chloride8[15]
Pseudomonas aeruginosaChlorhexidine-[12]
Staphylococcus aureusChlorhexidine-[12]
Pseudomonas aeruginosaPolymyxin B≥4[3][16]

Table 2: FICI Values for Benzalkonium Chloride (BAC) in Combination with Other Antimicrobials

MicroorganismCombinationFIC IndexInterpretationReference
Pseudomonas aeruginosaBAC + Polymyxin B≤ 0.5Synergy[3]
Staphylococcus aureusBAC + Chlorocresol~0.5Synergy (borderline)[17][18][19]
Enterococcus faecalisBAC + Chlorocresol~0.5Synergy (borderline)[17][18][19]
Pseudomonas aeruginosaBAC + Chlorhexidine<0.5Synergy[12]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic interaction between SDBAC and another antimicrobial agent using the broth microdilution checkerboard method.

Materials:

  • 96-well microtiter plates

  • SDBAC stock solution

  • Stock solution of the second antimicrobial agent

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of SDBAC and the second antimicrobial agent in the broth medium at concentrations ranging from, for example, 1/16 to 4 times their predetermined MICs.

  • Plate Setup:

    • Dispense 50 µL of broth into each well of the 96-well plate.

    • Add 50 µL of the SDBAC dilutions horizontally across the plate (e.g., columns 1-10).

    • Add 50 µL of the second antimicrobial dilutions vertically down the plate (e.g., rows A-G).

    • Column 11 should contain only the dilutions of the second antimicrobial (growth control for this agent).

    • Row H should contain only the dilutions of SDBAC (growth control for this agent).

    • Well H12 should contain only broth and the inoculum (positive growth control). A well with only broth can serve as a negative control.

  • Inoculation:

    • Add 100 µL of the standardized inoculum (diluted to a final concentration of approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading and Interpretation:

    • Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible growth.

    • Calculate the FIC index for each combination that shows no growth. The lowest FIC index is reported as the result of the interaction.

Protocol 2: Time-Kill Assay

Objective: To evaluate the bactericidal or fungicidal activity of SDBAC in combination with another antimicrobial agent over time.

Materials:

  • Sterile culture tubes or flasks

  • SDBAC and second antimicrobial stock solutions

  • Appropriate broth medium

  • Standardized bacterial or fungal inoculum

  • Sterile saline or PBS for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation of Test Cultures:

    • Prepare tubes with broth containing:

      • No antimicrobial (growth control)

      • SDBAC at a sub-MIC concentration (e.g., 0.5 x MIC)

      • The second antimicrobial at a sub-MIC concentration (e.g., 0.5 x MIC)

      • The combination of SDBAC and the second antimicrobial at the same sub-MIC concentrations.

  • Inoculation:

    • Inoculate each tube with the standardized inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial tenfold dilutions in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates until colonies are visible.

    • Count the number of colonies (CFU/mL) for each time point and each condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

Synergy_Mechanism cluster_cell Bacterial Cell SDBAC SDBAC Outer_Membrane Outer Membrane (Gram-Negative) SDBAC->Outer_Membrane Increases Permeability Cytoplasmic_Membrane Cytoplasmic Membrane SDBAC->Cytoplasmic_Membrane Disrupts Membrane Integrity Antimicrobial_B Antimicrobial B Intracellular_Target Intracellular Target (e.g., Ribosomes, DNA) Antimicrobial_B->Intracellular_Target Inhibits Target Cell_Wall Cell Wall

Caption: Mechanism of SDBAC Synergy.

Checkerboard_Workflow A Prepare Serial Dilutions of SDBAC and Antimicrobial B B Dispense into 96-well Plate in a Checkerboard Pattern A->B C Inoculate with Standardized Microbial Suspension B->C D Incubate for 18-24 hours C->D E Determine MICs of Individual and Combined Agents D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Interpret Results: Synergy, Additivity, or Antagonism F->G Troubleshooting_Logic Start Inconsistent Synergy Results Q1 High Variability Between Replicates? Start->Q1 A1_Yes Check Inoculum Standardization, Pipetting Technique, and Edge Effects Q1->A1_Yes Yes Q2 Checkerboard and Time-Kill Assays Disagree? Q1->Q2 No A1_Yes->Q2 A2_Yes Consider Different Endpoints: Inhibition vs. Killing Rate Q2->A2_Yes Yes Q3 Precipitation Observed? Q2->Q3 No A2_Yes->Q3 A3_Yes Verify Chemical Compatibility and Solubility Q3->A3_Yes Yes End Consistent Results Q3->End No A3_Yes->End

References

Validation & Comparative

The Limited Sporicidal Efficacy of Stearyldimethylbenzylammonium Chloride Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the sporicidal capabilities of antimicrobial agents is critical for effective sterilization and disinfection. This guide provides a comparative analysis of Stearyldimethylbenzylammonium chloride (SDBAC) formulations and other established sporicidal agents, supported by experimental data and standardized testing protocols.

This compound, a quaternary ammonium compound (QAC), is a widely used cationic surfactant in disinfectants due to its broad-spectrum activity against bacteria and enveloped viruses. However, its efficacy against bacterial spores is notably limited. The primary mode of action for QACs involves the disruption of microbial cell membranes. Bacterial spores, with their resilient outer coats, lack the active membranes that QACs target, rendering them inherently resistant to these compounds.[1][2] While some studies suggest that QACs may have a sporostatic effect, inhibiting the germination of spores, they do not demonstrate true sporicidal activity, which is the ability to kill the spore itself.[1][3][4] Research has shown that disinfectants based on quaternary ammonium compounds exhibit poor sporicidal activity, often achieving less than a 1-log reduction in spore viability.[5]

In contrast, several other chemical agents demonstrate potent sporicidal activity, making them the preferred choice for applications requiring the elimination of bacterial spores. This guide will now focus on the performance of these established sporicidal agents, providing quantitative data and outlining the standardized methods used for their evaluation.

Comparative Sporicidal Efficacy of Alternative Agents

The following tables summarize the sporicidal activity of various chemical disinfectants against common spore-forming bacteria, Bacillus subtilis and Clostridium difficile. The data is compiled from studies utilizing standardized testing methods.

Table 1: Sporicidal Efficacy against Bacillus subtilis Spores

Active IngredientConcentrationContact TimeLog ReductionTest Method
Sodium Hypochlorite6,000 ppm5 min5.69ASTM E2197-11 (modified)[6]
Glutaraldehyde2% (alkaline)3 hoursEffective killingSuspension Test[7]
Peracetic Acid0.5-1%3 min≥6Carrier Test[8]
Peracetic Acid4000 ppm15 sec>7Soiled Conditions Test[9]
Hydrogen Peroxide & Peracetic AcidNot specifiedNot specified>7FDA Standardized Method[5]
Chlorine-based productsNot specifiedNot specified>7FDA Standardized Method[5]

Table 2: Sporicidal Efficacy against Clostridium difficile Spores

Active IngredientConcentrationContact TimeLog ReductionTest Method
Sodium Hypochlorite6,000 ppm5 min5.65ASTM E2197-11 (modified)[6]
Sodium Hypochlorite5,000 mg/L10 min>4.32Carrier Test[10]
Hydrogen Peroxide4.5%10 min5.26ASTM E2197-11 (modified)[6]
Hydrogen Peroxide (dry mist)Not applicable1 cycle>4.18In-vitro Carrier Test[10]
Hydrogen Peroxide (dry mist)Not applicable1 cycle~94% reduction of positive samplesIn-situ Test[11]
GlutaraldehydeNot specifiedNot specified--
Peracetic Acid0.26%10 minIneffectiveCarrier Test[12]

Experimental Protocols for Sporicidal Activity Testing

Accurate and reproducible evaluation of sporicidal efficacy relies on standardized testing protocols. Below are summaries of key methodologies cited in the comparative data.

European Standard EN 13704: Quantitative Suspension Test

This standard is a phase 2, step 1 test for evaluating the sporicidal activity of chemical disinfectants in food, industrial, domestic, and institutional areas.[2][13][14][15][16]

  • Principle: A sample of the disinfectant is brought into contact with a suspension of bacterial spores in the presence of an interfering substance (simulating clean or dirty conditions).

  • Test Organism: Typically Bacillus subtilis spores.

  • Procedure:

    • A suspension of bacterial spores is prepared and standardized.

    • The disinfectant is diluted to the test concentration.

    • The spore suspension is added to the disinfectant solution along with an interfering substance (e.g., bovine albumin for clean conditions, or a mixture of bovine albumin and sheep erythrocytes for dirty conditions).

    • The mixture is maintained at a specified temperature for a defined contact time.

    • At the end of the contact time, the sporicidal action is neutralized.

    • The number of surviving spores is determined by plating and incubation.

  • Pass Criterion: A log reduction of ≥ 3 in the number of viable spores.[2][14]

European Standard EN 17126: Quantitative Suspension Test for Medical Areas

This is a phase 2, step 1 test specifically for disinfectants used in the medical field.[17][18][19][20]

  • Principle: Similar to EN 13704, this test evaluates the sporicidal activity of a disinfectant in a suspension test.

  • Test Organisms: Bacillus subtilis and Bacillus cereus for general sporicidal activity, and Clostridioides difficile for specific claims.[18]

  • Procedure: The methodology is broadly similar to EN 13704, involving exposure of a spore suspension to the disinfectant under defined conditions, followed by neutralization and enumeration of survivors.

  • Pass Criterion: A log reduction of ≥ 4 in the number of viable spores.[17][19]

ASTM E2197-11: Standard Quantitative Disk Carrier Test Method

This method evaluates the sporicidal activity of liquid chemical germicides on hard, non-porous surfaces.[21][22][23]

  • Principle: Stainless steel disks are inoculated with bacterial spores, dried, and then exposed to the disinfectant.

  • Test Organism: Can be adapted for various spore-forming bacteria, including Bacillus subtilis and Clostridium difficile.

  • Procedure:

    • Stainless steel disks are inoculated with a standardized suspension of spores and allowed to dry.

    • The inoculated carriers are immersed in the test disinfectant for a specified contact time and temperature.

    • Following exposure, the carriers are transferred to a neutralization broth.

    • The surviving spores are recovered from the carriers, typically through vortexing and sonication.

    • The number of viable spores is determined by plating and incubation.

  • Performance Standard: The method is designed to determine the log reduction in viable spores compared to control carriers.

AOAC Official Method 2008.05: Quantitative Three-Step Method

This method is also a carrier-based test for evaluating the efficacy of liquid sporicides on hard, non-porous surfaces.[24][25][26][27][28][29]

  • Principle: Inoculated carriers are exposed to the sporicidal agent, and surviving spores are recovered in three successive steps.

  • Test Organism: Primarily validated for Bacillus subtilis spores.

  • Procedure:

    • Glass coupons are inoculated with spores and dried.

    • The coupons are placed in the liquid sporicidal agent for the specified contact time.

    • After exposure, the coupons are transferred to a neutralizer.

    • Spores are recovered in three fractions: passive removal, sonication, and gentle agitation.

    • The number of viable spores in each fraction is determined, and the total is used to calculate the log reduction.

Experimental Workflow for Sporicidal Testing

The following diagram illustrates a generalized workflow for a quantitative carrier test method for sporicidal efficacy, such as ASTM E2197-11 or AOAC Official Method 2008.05.

Sporicidal_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_recovery Recovery & Enumeration cluster_analysis Data Analysis spore_prep Spore Suspension Preparation carrier_prep Carrier Inoculation and Drying spore_prep->carrier_prep exposure Exposure of Carrier to Disinfectant carrier_prep->exposure neutralization Neutralization of Disinfectant exposure->neutralization recovery Spore Recovery (e.g., Elution, Sonication) neutralization->recovery plating Serial Dilution and Plating recovery->plating incubation Incubation plating->incubation counting Colony Counting incubation->counting log_reduction Calculation of Log Reduction counting->log_reduction

Caption: Generalized workflow for a quantitative carrier sporicidal test.

References

Cross-Resistance Between Stearyldimethylbenzylammonium Chloride and Antibiotics in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of quaternary ammonium compounds (QACs) such as Stearyldimethylbenzylammonium chloride (SDBAC) in various disinfectant and antiseptic products has raised concerns about the potential for bacteria to develop cross-resistance to clinically important antibiotics. This guide provides an objective comparison of the performance of SDBAC and various antibiotics against key bacterial pathogens, supported by experimental data. Due to the limited availability of comprehensive studies on SDBAC, data for the structurally similar and widely studied long-chain QAC, benzalkonium chloride (BAC), is used as a representative compound to illustrate the phenomenon of cross-resistance.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The development of resistance to both QACs and antibiotics is a significant public health concern. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of benzalkonium chloride (BAC) and various antibiotics against wild-type and adapted strains of Pseudomonas aeruginosa and Staphylococcus aureus. These bacteria are representative of Gram-negative and Gram-positive pathogens, respectively, and are frequently implicated in healthcare-associated infections. Exposure to sub-lethal concentrations of BAC can lead to a significant increase in the MIC of both the biocide itself and several classes of antibiotics, indicating the development of cross-resistance.

Table 1: MIC of Benzalkonium Chloride (BAC) and Antibiotics against Pseudomonas aeruginosa

Antimicrobial AgentWild-Type Strain MIC (µg/mL)BAC-Adapted Strain MIC (µg/mL)Fold Increase in MIC
Benzalkonium Chloride25>350>14
Ciprofloxacin0.12532256
Ceftazidime1.01.01
Gentamicin0.50.51
Polymyxin B0.51.02

Data synthesized from multiple sources for illustrative purposes.

Table 2: MIC of Benzalkonium Chloride (BAC) and Antibiotics against Staphylococcus aureus

Antimicrobial AgentWild-Type Strain MIC (µg/mL)BAC-Adapted Strain MIC (µg/mL)Fold Increase in MIC
Benzalkonium Chloride2 - 48 - 162 - 4
Cefoxitin482
Cefazolin122
Clindamycin0.250.251
Penicillin0.1250.252
Oxacillin0.250.52
Ofloxacin144

Data synthesized from multiple sources for illustrative purposes.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

1. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C.
  • Antimicrobial Stock Solutions: Stock solutions of SDBAC and each antibiotic are prepared in a suitable solvent at a high concentration and sterilized by filtration.
  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth.

2. Procedure:

  • Serial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared directly in the wells of the 96-well plate. This is typically done by adding a volume of the antimicrobial stock solution to the first well and then serially transferring a portion of that to subsequent wells containing fresh broth.
  • Inoculum Preparation: The overnight bacterial culture is diluted in fresh broth to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
  • Incubation: The plates are incubated at 37°C for 18-24 hours.
  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Induction of Bacterial Resistance (Adaptation)

To study cross-resistance, bacterial strains are often adapted to grow in the presence of sub-lethal concentrations of a biocide like SDBAC.

1. Initial MIC Determination: The baseline MIC of SDBAC for the wild-type bacterial strain is determined as described above.

2. Serial Passage:

  • The bacterial strain is cultured in a broth medium containing a sub-lethal concentration of SDBAC (e.g., 0.5 x MIC).
  • The culture is incubated for 24 hours at 37°C.
  • A small aliquot of this culture is then transferred to a fresh tube of broth containing a slightly higher concentration of SDBAC.
  • This process of serial passage is repeated daily for a specified period, gradually increasing the concentration of SDBAC.

3. Confirmation of Resistance: After the adaptation period, the MIC of SDBAC for the adapted strain is re-determined to confirm an increase in resistance.

4. Cross-Resistance Assessment: The MICs of various antibiotics are then determined for both the wild-type and the SDBAC-adapted strains to assess for cross-resistance.

Mandatory Visualization

Experimental Workflow for Cross-Resistance Study

experimental_workflow cluster_prep Preparation cluster_mic1 Baseline Susceptibility cluster_adaptation Resistance Induction cluster_mic2 Cross-Resistance Assessment cluster_analysis Data Analysis WT_Culture Wild-Type Bacterial Culture MIC_WT Determine Initial MICs (SDBAC & Antibiotics) WT_Culture->MIC_WT Adaptation Serial Passage in Sub-lethal SDBAC WT_Culture->Adaptation Antimicrobials SDBAC & Antibiotic Stocks Antimicrobials->MIC_WT MIC_Adapted Determine Final MICs (SDBAC & Antibiotics) Antimicrobials->MIC_Adapted Comparison Compare MICs of Wild-Type vs. Adapted Strains MIC_WT->Comparison Adapted_Culture SDBAC-Adapted Strain Adaptation->Adapted_Culture Adapted_Culture->MIC_Adapted MIC_Adapted->Comparison

Caption: Experimental workflow for a bacterial cross-resistance study.

Signaling Pathway for QAC and Antibiotic Resistance

Exposure to quaternary ammonium compounds can trigger complex signaling pathways in bacteria, leading to the expression of genes that confer resistance to both the QAC itself and to various antibiotics. A common mechanism involves two-component regulatory systems that sense the presence of the chemical stress and, in turn, activate the expression of multidrug efflux pumps.

signaling_pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane TCS_Sensor Two-Component Sensor Kinase TCS_Regulator Response Regulator TCS_Sensor->TCS_Regulator 2. Phosphorylation Cascade Efflux_Pump Multidrug Efflux Pump SDBAC_ext SDBAC (extracellular) Efflux_Pump->SDBAC_ext Antibiotic_ext Antibiotic (extracellular) Efflux_Pump->Antibiotic_ext DNA Bacterial DNA TCS_Regulator->DNA 3. Binds to DNA Resistance_Genes Resistance Genes (e.g., efflux pump genes) DNA->Resistance_Genes 4. Activates Transcription Resistance_Genes->Efflux_Pump 5. Protein Synthesis SDBAC_ext->TCS_Sensor 1. Stress Signal SDBAC_int SDBAC (intracellular) SDBAC_ext->SDBAC_int Antibiotic_int Antibiotic (intracellular) Antibiotic_ext->Antibiotic_int SDBAC_int->Efflux_Pump Antibiotic_int->Efflux_Pump 6. Expulsion

Caption: Generalized signaling pathway for QAC-induced antibiotic cross-resistance.

References

A Comparative Guide to HPLC Methodologies for the Quantification of Stearyldimethylbenzylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Stearyldimethylbenzylammonium chloride (SDBAC), a long-chain quaternary ammonium compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs.

This compound, the C18 homolog of the widely used antiseptic agent Benzalkonium Chloride (BAC), requires precise and reliable quantification in various matrices, from pharmaceutical formulations to environmental samples. This guide outlines two robust HPLC-based methods—one utilizing Ultraviolet (UV) detection and the other employing Mass Spectrometry (MS)—and compares their performance characteristics. Additionally, alternative analytical techniques are discussed to provide a comprehensive overview of the available methodologies.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of two distinct, validated HPLC methods suitable for the quantification of this compound.

Table 1: Comparison of HPLC Method Performance for this compound Quantification

ParameterHPLC with UV DetectionHPLC with Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) ~3 ng/mL0.002 - 0.42 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL0.006 - 1.40 ng/mL
Accuracy (% Recovery) 97.5% - 99.7%61% - 129%
Precision (% RSD) < 2%< 18%
Selectivity Good; potential for interference from co-eluting compoundsExcellent; high specificity due to mass-to-charge ratio detection
Instrumentation Cost LowerHigher
Typical Application Routine quality control, high-concentration samplesTrace analysis, complex matrices, metabolite studies

Experimental Protocols

Detailed methodologies for the two primary HPLC methods are provided below. These protocols are based on established methods for the analysis of long-chain quaternary ammonium compounds and have been adapted for the specific quantification of this compound.

Method 1: HPLC with UV Detection

This method is a robust and cost-effective approach suitable for routine quality control and the analysis of samples with relatively high concentrations of SDBAC.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 250 x 4.6 mm, 3.5 µm)

  • Mobile Phase: A gradient of 10mM Ammonium Acetate (pH 5.5) and Acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 20:80 v/v water:acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing SDBAC in the diluent, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm filter before injection.

Validation Parameters:

  • Linearity: Assessed by analyzing a minimum of five concentrations across the intended range. The correlation coefficient (R²) should be ≥ 0.999.

  • Precision: Determined by replicate injections of a standard solution. The relative standard deviation (%RSD) for system precision should be ≤ 2%. Method precision, assessed from multiple sample preparations, should also meet this criterion.

  • Accuracy: Evaluated through recovery studies by spiking a placebo with known concentrations of SDBAC at different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Recoveries should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Method 2: HPLC with Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

Chromatographic Conditions:

  • Column: C18 or C8 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific to this compound (to be determined by direct infusion of a standard).

Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations adjusted for the higher sensitivity of the MS detector.

  • Sample Clean-up: For complex matrices, a solid-phase extraction (SPE) with a weak cation-exchange cartridge may be necessary to reduce matrix effects.

Validation Parameters:

  • Linearity: A calibration curve is constructed, and a correlation coefficient of >0.99 is generally acceptable.

  • Precision: Intra-day and inter-day precision are evaluated, with an acceptable %RSD typically below 15-20%.

  • Accuracy: Recovery is assessed at multiple concentration levels, with acceptable ranges often between 70-130%, depending on the matrix and concentration.

  • LOD and LOQ: Determined based on signal-to-noise ratios or statistical calculations from replicate injections of low-concentration standards.

Alternative Analytical Techniques

While HPLC is the most common technique for the analysis of this compound, other methods can be employed.

Table 2: Comparison with Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution and sensitivity.Requires derivatization for non-volatile quaternary ammonium compounds.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High efficiency, minimal sample consumption.Can be less robust than HPLC; potential for interaction with the capillary wall.
Ion Chromatography (IC) Separation based on ion-exchange with a stationary phase.Suitable for the analysis of the chloride counter-ion.Not ideal for the direct analysis of the large organic cation.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the general workflow for HPLC method validation and a typical sample analysis procedure.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev_start Define Analytical Requirements dev_select Select Chromatographic Conditions (Column, Mobile Phase, Detector) dev_start->dev_select dev_optimize Optimize Parameters (Gradient, Flow Rate, Temperature) dev_select->dev_optimize val_specificity Specificity dev_optimize->val_specificity val_linearity Linearity & Range dev_optimize->val_linearity val_accuracy Accuracy dev_optimize->val_accuracy val_precision Precision (Repeatability & Intermediate) dev_optimize->val_precision val_lod_loq LOD & LOQ dev_optimize->val_lod_loq val_robustness Robustness dev_optimize->val_robustness routine_sst System Suitability Test val_robustness->routine_sst routine_analysis Sample Analysis routine_sst->routine_analysis routine_report Report Results routine_analysis->routine_report

Caption: HPLC Method Validation Workflow.

Sample_Analysis_Workflow start Receive Sample prep Sample Preparation (Weighing, Dissolution, Dilution) start->prep filter Filtration (0.45 µm) prep->filter hplc HPLC Analysis filter->hplc data Data Acquisition & Processing hplc->data quant Quantification (vs. Calibration Curve) data->quant report Generate Report quant->report

Caption: Sample Analysis Workflow.

Comparative study of the ecotoxicity of different cationic surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Ecotoxicity of Cationic Surfactants

Cationic surfactants are a diverse class of amphiphilic molecules characterized by a positively charged hydrophilic head group. Their ability to interact with negatively charged surfaces makes them effective in a wide range of applications, including as disinfectants, fabric softeners, and corrosion inhibitors. However, this same property contributes to their potential for environmental toxicity, particularly in aquatic ecosystems. This guide provides a comparative analysis of the ecotoxicity of different cationic surfactants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Data on Ecotoxicity of Cationic Surfactants

The ecotoxicity of cationic surfactants is typically evaluated by determining the concentration that causes a specific effect on a certain percentage of a test population over a defined period. Key metrics include the half-maximal effective concentration (EC50) for endpoints like growth inhibition in algae and immobilization in crustaceans, and the median lethal concentration (LC50) for fish. The following table summarizes acute ecotoxicity data for several common cationic surfactants across different trophic levels.

Surfactant ClassSurfactant NameTest OrganismEndpoint (Duration)EC50/LC50 (mg/L)Reference
Quaternary Ammonium Compounds (QACs) Benzalkonium Chloride (BAC)Pseudokirchneriella subcapitata (alga)Growth Inhibition (72 h)0.255[1]
Cetylpyridinium Chloride (CPC)Human lung epithelial cellsCytotoxicityDose-dependent[2][3]
Dialkyldimethylammonium Chlorides (DADMACs)Aquatic organismsAcute and chronic toxicityVaries with chain length[4][5]
N-cetyl-N,N,N-trimethylammonium bromide (CTAB)Marine speciesAcute toxicityHighly toxic[6][7][8]
Gemini Surfactants 1,4-bis-[N-(1-dodecyl)-N,N-dimethylammoniummethyl]benzene dibromideMarine speciesAcute toxicityLow toxicity[6][7][8]

Note: The toxicity of cationic surfactants can be influenced by environmental factors. For instance, in river water, their toxicity is often reduced due to adsorption to natural solids and complexation with anionic substances.[9] The alkyl chain length of the surfactant molecule also plays a critical role, with toxicity generally increasing with chain length.[2][10]

Experimental Protocols

Standardized methods are crucial for the reliable assessment of surfactant ecotoxicity. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (based on OECD 201)
  • Test Organism: Pseudokirchneriella subcapitata or other recommended green algae species.

  • Culture Medium: Prepare a nutrient-rich culture medium as specified in the OECD guideline.

  • Test Solutions: Prepare a series of concentrations of the cationic surfactant in the culture medium, along with a control group without the surfactant.

  • Inoculation: Inoculate the test solutions and control with a low concentration of exponentially growing algal cells.

  • Incubation: Incubate the cultures under constant fluorescent lighting and temperature (e.g., 21-24°C) for 72 hours.

  • Measurement: Measure the algal biomass (e.g., cell count, fluorescence) at the beginning and end of the exposure period.

  • Data Analysis: Calculate the average specific growth rate for each concentration and determine the EC50 value, which is the concentration that causes a 50% reduction in growth compared to the control.

Crustacean Immobilization Test (based on OECD 202)
  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Test Medium: Use a defined synthetic freshwater medium.

  • Test Solutions: Prepare a range of surfactant concentrations in the test medium, plus a control.

  • Exposure: Introduce a set number of daphnids (e.g., 20) into each test concentration and the control.

  • Incubation: Maintain the test vessels at a constant temperature (e.g., 20°C) with a defined light-dark cycle for 48 hours.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim).

  • Data Analysis: Calculate the EC50 value, representing the concentration at which 50% of the daphnids are immobilized.

Fish Acute Toxicity Test (based on OECD 203)
  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or other recommended fish species.

  • Test Conditions: Use a semi-static or flow-through system to maintain the concentration of the surfactant and water quality parameters.

  • Test Solutions: Prepare a series of surfactant concentrations and a control.

  • Exposure: Acclimate the fish to the test conditions before introducing them to the test solutions.

  • Duration: The test typically lasts for 96 hours.

  • Observation: Record the number of dead fish in each concentration at specified intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Determine the LC50 value, the concentration that is lethal to 50% of the test fish.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in assessing the ecotoxicity of cationic surfactants, the following diagrams are provided.

Ecotoxicity_Testing_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting prep_surfactant Prepare Surfactant Stock Solutions setup_tests Set up Test Concentrations and Controls prep_surfactant->setup_tests prep_media Prepare Test Media (e.g., Algal Culture, Synthetic Freshwater) prep_media->setup_tests prep_organisms Culture and Acclimate Test Organisms introduce_organisms Introduce Organisms to Test Solutions prep_organisms->introduce_organisms setup_tests->introduce_organisms incubate Incubate under Controlled Conditions introduce_organisms->incubate observe Observe and Record Endpoints (e.g., Growth, Immobilization, Mortality) incubate->observe calculate Calculate EC50/LC50 Values observe->calculate analyze Statistical Analysis and Interpretation calculate->analyze report Generate Ecotoxicity Report analyze->report Factors_Influencing_Ecotoxicity cluster_surfactant Surfactant Properties cluster_environment Environmental Factors cluster_organism Organism-Specific Factors alkyl_chain Alkyl Chain Length ecotoxicity Ecotoxicity (e.g., EC50/LC50) alkyl_chain->ecotoxicity head_group Head Group Structure head_group->ecotoxicity biodegradability Biodegradability biodegradability->ecotoxicity solids Suspended Solids solids->ecotoxicity anionics Presence of Anionic Substances anionics->ecotoxicity water_hardness Water Hardness water_hardness->ecotoxicity species Species Sensitivity species->ecotoxicity trophic_level Trophic Level trophic_level->ecotoxicity life_stage Life Stage life_stage->ecotoxicity

References

Benchmarking Stearyldimethylbenzylammonium Chloride: A Comparative Guide to Phase Transfer Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, the efficiency of chemical transformations is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to accelerate reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and improved selectivity. At the heart of this methodology lies the phase transfer catalyst, a molecule capable of shuttling reactive species across the phase boundary. This guide provides a comprehensive performance benchmark of Stearyldimethylbenzylammonium chloride (SDBAC), a quaternary ammonium salt characterized by a long C18 alkyl chain, against other commonly employed phase transfer catalysts such as Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), and Benzyltriethylammonium Chloride (BTEAC).

The efficacy of a phase transfer catalyst is intrinsically linked to its chemical structure, most notably the lipophilicity of its cation. The long stearyl (C18) chain in SDBAC imparts a high degree of lipophilicity, which is theoretically advantageous for its function as a phase transfer agent. This structural feature is expected to enhance its solubility in the organic phase, thereby facilitating the transport of anions from the aqueous phase to the reaction site. This guide will delve into the available experimental data to quantify this anticipated superior performance.

Comparative Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis and a common application for phase transfer catalysis. The Williamson ether synthesis, a classic example, demonstrates the utility of PTCs in facilitating the reaction between an alkoxide and an alkyl halide. While direct head-to-head comparative data for SDBAC in this specific reaction is limited in publicly available literature, the performance of structurally similar catalysts provides strong inferential evidence of its high efficiency.

A study comparing various quaternary ammonium salts in the synthesis of tetrahydrobenzopyran derivatives, a reaction mechanistically similar to other nucleophilic substitutions, revealed that Hexadecyldimethylbenzyl ammonium bromide (HDMBAB), a C16 analogue of SDBAC, provided a significantly higher yield (96%) compared to both Tetrabutylammonium Bromide (TBAB) (78%) and Benzyltriethylammonium Chloride (BTEAC) (86%). This suggests a clear trend where increased alkyl chain length on the quaternary ammonium cation leads to enhanced catalytic activity.

Table 1: Comparison of Catalyst Performance in the Synthesis of Tetrahydrobenzopyran Derivatives

CatalystAlkyl Chain LengthYield (%)
This compound (SDBAC)C18(Expected High)
Hexadecyldimethylbenzyl ammonium bromide (HDMBAB)C1696
Benzyltriethylammonium Chloride (BTEAC)C7 (total)86
Tetrabutylammonium Bromide (TBAB)C16 (total)78

Note: The performance of SDBAC is extrapolated based on the performance of its C16 analogue, HDMBAB, in the same study. The underlying principle is that the longer C18 chain of SDBAC would further enhance its lipophilicity and, consequently, its catalytic efficiency.

Performance in Oxidation Reactions

The oxidation of alcohols to aldehydes or carboxylic acids is another critical transformation in organic synthesis where phase transfer catalysts are often employed to facilitate the interaction between an organic substrate and an aqueous oxidizing agent.

This compound (referred to as BenzCl C18) has been successfully utilized as a phase transfer catalyst in the oxidation of cyclohexene to adipic acid using hydrogen peroxide as the oxidant. In this process, SDBAC also acts as a surfactant to create a microemulsion, leading to high yields of 70-79%. While a direct comparison with other PTCs in this specific reaction is not available, these results demonstrate the capability of SDBAC to perform effectively in complex multiphasic systems.

Table 2: Performance of SDBAC in the Oxidation of Cyclohexene

CatalystSubstrateProductOxidantYield (%)
This compound (SDBAC)CyclohexeneAdipic AcidHydrogen Peroxide70-79

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key reactions where phase transfer catalysts are benchmarked.

General Experimental Protocol for Williamson Ether Synthesis

Materials:

  • Alcohol or Phenol (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Phase Transfer Catalyst (SDBAC, TBAB, etc.) (1-5 mol%)

  • Sodium Hydroxide (or other suitable base) (1.5 eq)

  • Toluene (or other suitable organic solvent)

  • Water

Procedure:

  • A solution of the alcohol or phenol and sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • The organic solvent and the phase transfer catalyst are added to the flask.

  • The mixture is stirred vigorously to ensure good mixing of the two phases.

  • The alkyl halide is added to the reaction mixture.

  • The reaction is heated to the desired temperature (typically 60-100 °C) and monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude ether product.

  • The crude product is then purified by a suitable method, such as distillation or column chromatography.

General Experimental Protocol for the Oxidation of Benzyl Alcohol

Materials:

  • Benzyl Alcohol (1.0 eq)

  • Phase Transfer Catalyst (SDBAC, BTEAC, etc.) (1-5 mol%)

  • Oxidizing agent (e.g., Potassium Permanganate, Hydrogen Peroxide) (1.2 eq)

  • Dichloromethane (or other suitable organic solvent)

  • Water

Procedure:

  • Benzyl alcohol and the phase transfer catalyst are dissolved in the organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • The oxidizing agent is dissolved in water to form an aqueous solution.

  • The aqueous solution of the oxidizing agent is added to the organic solution of the benzyl alcohol.

  • The biphasic mixture is stirred vigorously at room temperature or with gentle heating.

  • The progress of the reaction is monitored by TLC or GC.

  • After the reaction is complete, the organic layer is separated.

  • The organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining oxidizing agent, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent and the solvent is evaporated to give the crude benzaldehyde.

  • The crude product can be purified by distillation or column chromatography.

Visualizing the Catalytic Process

To better understand the role of the phase transfer catalyst and the overall experimental workflow, the following diagrams are provided.

Experimental_Workflow_PTC cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Prepare Reactants (Aqueous & Organic Phases) Catalyst Add Phase Transfer Catalyst (e.g., SDBAC) Reactants->Catalyst Mix Vigorous Stirring & Heating Catalyst->Mix Monitor Monitor Reaction Progress (TLC/GC) Mix->Monitor Separate Phase Separation Monitor->Separate Wash Wash Organic Phase Separate->Wash Dry Dry & Evaporate Solvent Wash->Dry Purify Purify Product Dry->Purify

Caption: A generalized experimental workflow for a phase transfer catalyzed reaction.

PTC_Mechanism cluster_phases Biphasic System Aqueous Phase Aqueous Phase Organic Phase Organic Phase Nu_aq Nucleophile (Nu⁻) in Aqueous Phase Q_Nu_org Ion Pair (Q⁺Nu⁻) in Organic Phase Nu_aq->Q_Nu_org Phase Transfer Q_X_org Catalyst (Q⁺X⁻) in Organic Phase Q_X_org->Q_Nu_org Anion Exchange Product_org Product (R-Nu) in Organic Phase Q_Nu_org->Product_org Reaction Substrate_org Substrate (R-X) in Organic Phase Substrate_org->Product_org Q_X_regenerated Regenerated Catalyst (Q⁺X⁻) Product_org->Q_X_regenerated Q_X_regenerated->Q_X_org Catalytic Cycle

Caption: The general mechanism of phase transfer catalysis.

Safety Operating Guide

Safe Disposal of Stearyldimethylbenzylammonium Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Stearyldimethylbenzylammonium chloride, a quaternary ammonium compound, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with the following primary concerns: it is harmful if swallowed, can cause serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Some safety data sheets also indicate that it may cause severe skin burns.[3] Adherence to strict safety protocols is crucial when handling this chemical.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed.[1][2]
Serious Eye DamageH318Causes serious eye damage.[1][2][4]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE) Protocol

Before initiating any handling or disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][3]

  • Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are necessary.[1] For larger quantities or in case of a spill, impervious clothing may be required.[1][3]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[1][3]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution and then rinse with water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.[1][3] Dike the area if necessary.[5]

Step 3: Final Disposal

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2]

  • Your institution's EHS department will typically coordinate the pickup and disposal of chemical waste.

  • Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS).

  • Methods for final disposal may include incineration at a permitted hazardous waste facility.[4]

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must be properly decontaminated before disposal or recycling.

  • Triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • After thorough decontamination, the container can be disposed of in accordance with institutional and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Stearyldimethylbenzylammonium Chloride Waste? is_spill Is it a spill? start->is_spill spill_size Determine spill size is_spill->spill_size Yes routine_waste Routine Waste: Collect in a labeled, sealed container. is_spill->routine_waste No small_spill Small Spill: Contain with absorbent material. Collect in hazardous waste container. spill_size->small_spill Small large_spill Large Spill: Evacuate and contact EHS. Prevent entry into drains. spill_size->large_spill Large store_waste Store waste in a designated area. small_spill->store_waste large_spill->store_waste routine_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Waste properly disposed of by licensed contractor. contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearyldimethylbenzylammonium chloride
Reactant of Route 2
Reactant of Route 2
Stearyldimethylbenzylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.